1,2,3,4-Tetrahydroacridine-9-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPWMIZRISTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191571 | |
| Record name | NSC 91887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-54-8, 207738-04-3 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038186548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38186-54-8 | |
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| Record name | NSC 91887 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLL5K7W3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
biological activity of 1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold
An In-Depth Technical Guide to the Biological Activity of the 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid Scaffold
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The 1,2,3,4-tetrahydroacridine core is a quintessential example of such a scaffold. Its historical significance is anchored by its close relative, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first drug approved by the FDA for the symptomatic treatment of Alzheimer's disease.
This guide focuses specifically on the This compound variant. The inclusion of the carboxylic acid group at the 9-position is a critical design choice. This functional handle provides a versatile point for chemical modification, allowing for the synthesis of a vast library of esters, amides, and other derivatives. This derivatization is key to tuning the scaffold's pharmacokinetic properties and exploring a wide spectrum of biological activities beyond its initial application in neuroscience. This document will provide an in-depth exploration of the primary and emerging biological activities of this scaffold, detailing mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.
Part 1: Primary Biological Activity - Cholinesterase Inhibition
The most extensively studied biological activity of the tetrahydroacridine scaffold is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is the cornerstone of its therapeutic relevance in Alzheimer's disease.
Mechanism of Action in Alzheimer's Disease
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficit in the neurotransmitter acetylcholine (ACh) in the brain. AChE is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft, thereby terminating its signal. By inhibiting AChE, tetrahydroacridine derivatives increase the concentration and duration of action of ACh, helping to ameliorate the cognitive symptoms of the disease. While AChE is the primary target, BChE also plays a role in ACh regulation, and inhibition of both enzymes can be beneficial. The planar acridine ring system allows these molecules to effectively bind within the narrow active-site gorge of the AChE enzyme.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Structure-Activity Relationship (SAR)
The potency and selectivity of tetrahydroacridine derivatives are highly dependent on their chemical structure.
-
Substitutions on the Acridine Ring: Adding electron-donating or electron-withdrawing groups to the aromatic portion of the acridine ring can significantly alter the molecule's interaction with the enzyme's active site. For instance, the introduction of a bromine atom at the 6-position was shown to produce a derivative with a pIC50 of 7.18, demonstrating the impact of halogen substitution.
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Modifications at the 9-Position: The carboxylic acid at position 9 is a key site for modification. Converting it to various amides or esters by linking it to different chemical moieties can create hybrid molecules. These hybrids can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to dual-binding inhibitors with enhanced potency.
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Selectivity: Many derivatives exhibit selectivity for either AChE or BChE. For example, new hybrids of tacrine-6-hydrazinonicotinamide have shown high selectivity for BChE. This is significant as the relative importance of BChE in acetylcholine hydrolysis increases as Alzheimer's disease progresses.
Quantitative Data: Cholinesterase Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | AChE | 0.223 | |
| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | AChE | 0.40 | |
| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | BChE | 0.10 | |
| Dibenzyloxy Dihydroacridine Derivative (1d) | BChE | 2.90 | |
| Diphenethyl Dihydroacridine Derivative (1e) | BChE | 3.22 |
Part 2: Multifaceted Biological Activities
While cholinesterase inhibition is its most famous role, the this compound scaffold is a versatile platform demonstrating a range of other significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The planar, aromatic structure of the acridine core is a classic pharmacophore for DNA intercalation. This property is the primary mechanism behind its anticancer effects.
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Mechanism of Action: Tetrahydroacridine derivatives can insert themselves between the base pairs of DNA, disrupting the double helix structure. This physical blockage interferes with the processes of DNA replication and transcription. Furthermore, this intercalation can lead to the inhibition of topoisomerase I and II, enzymes crucial for managing DNA topology during cell division. The ultimate result is the induction of cell cycle arrest, often at the G0/G1 or G2/M phase, and the activation of apoptotic pathways, leading to cancer cell death.
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Therapeutic Potential: Derivatives have shown cytotoxicity against a range of human cancer cell lines, including lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7).
Quantitative Data: In Vitro Cytotoxicity
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 1i (Iodobenzoic moiety) | HT-29 (Colorectal) | 5.90 | |
| Compound 1i (Iodobenzoic moiety) | A549 (Lung) | 14.87 | |
| Derivative 123b | HCT-15 (Colon) | 2.4 | |
| Derivative 121a | HepG-2 (Liver) | 4.5 | |
| Derivative 4j (3,4,5-trimethoxy) | MCF-7 (Breast) | 26.6 | |
| Derivative 4i (4-chloro) | MCF-7 (Breast) | 34.2 |
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegeneration to cancer. Tetrahydroacridine derivatives have shown promise in modulating these processes.
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Anti-inflammatory Effects: Studies on related tetrahydroquinoline structures have demonstrated good in vivo anti-inflammatory activity in models like the rat carrageenan paw edema assay. The mechanism can involve the inhibition of pro-inflammatory enzymes like hyaluronidase or the modulation of critical signaling pathways such as NF-κB, which is a key regulator of immune and inflammatory responses.
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Antioxidant Properties: Some acridine derivatives have been shown to possess antioxidant capabilities, evaluated through assays like the ABTS and FRAP methods. This activity is crucial for protecting cells from damage caused by reactive oxygen species, a factor in many pathological conditions.
Antimicrobial Activity
The acridine scaffold has a long history of use as an antimicrobial agent. Derivatives of this compound continue this legacy, showing activity against various pathogens.
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Antibacterial and Antifungal Effects: Studies have demonstrated that certain derivatives exhibit interesting antibacterial activity, particularly against Gram-positive strains like S. aureus and B. subtilis. Some compounds have also displayed good antifungal activity against pathogens such as C. albicans. The mechanism is often attributed to the molecule's ability to interfere with microbial DNA or other essential cellular processes.
Part 3: Experimental Protocols and Methodologies
To ensure the scientific integrity of research on this scaffold, standardized and validated protocols are essential. Below are detailed methodologies for the synthesis and primary biological evaluation of these compounds.
General Synthesis: The Pfitzinger Reaction
A common and effective method for synthesizing the this compound core is the Pfitzinger reaction. This procedure involves the condensation of an isatin derivative with a cyclic ketone (cyclohexanone) to yield the desired scaffold.
A Comprehensive Technical Guide to the Multifaceted Mechanism of Action of Tetrahydroacridine Derivatives
Executive Summary
Tetrahydroacridine (THA), known clinically as tacrine, was a landmark molecule, being the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease (AD).[1] While its clinical use was hampered by hepatotoxicity, its core structure has served as a foundational scaffold for a new generation of derivatives. These derivatives have been engineered to move beyond simple symptomatic treatment by embracing a multi-target-directed ligand (MTDL) approach. This guide provides an in-depth exploration of the complex and multifaceted mechanisms of action of THA derivatives, detailing their primary interactions with cholinesterases and their expanded roles in modulating amyloid-beta pathology, glutamate excitotoxicity, and monoamine neurotransmitter levels. We will dissect the key signaling pathways, provide validated experimental protocols for mechanism-of-action studies, and present quantitative data to offer a comprehensive resource for researchers in neuropharmacology and drug development.
The Primary Target: Inhibition of Cholinesterases
The foundational mechanism of action for THA and its derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In the AD brain, while AChE activity declines with neuronal loss, BChE activity paradoxically increases, attempting to compensate, thus making both enzymes viable therapeutic targets.[1] THA derivatives are designed to elevate synaptic levels of the neurotransmitter acetylcholine (ACh) by preventing its breakdown, thereby ameliorating the cognitive decline associated with impaired cholinergic neurotransmission.[1]
Molecular Interaction with AChE and BChE
The inhibitory action of THA derivatives is not merely obstructive; it involves a sophisticated interaction with key domains of the cholinesterase enzymes. The structure of AChE features a narrow, deep gorge containing the Catalytic Anionic Site (CAS) at its base and a Peripheral Anionic Site (PAS) at its entrance.[2] Many THA derivatives are designed as dual-binding inhibitors, capable of interacting simultaneously with both the CAS and PAS.[3] This dual interaction is crucial, as the PAS is also implicated in modulating the aggregation of amyloid-beta.
The planar acridine ring of the molecule typically engages in π-π stacking interactions with aromatic residues in the active sites, while various side chains and linkers on the derivative can be modified to enhance binding affinity and selectivity for either AChE or BChE.[2]
Caption: Mechanism of cholinesterase inhibition by THA derivatives.
Quantitative Efficacy of THA Derivatives
The inhibitory potency of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The development of novel derivatives has yielded compounds with significantly improved potency and selectivity compared to the parent tacrine molecule.
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| Tacrine | AChE | 0.601 µM | [1] |
| Dibenzyloxy Dihydroacridine (1d) | BChE | 2.90 µM | [1][4] |
| Diphenethyl Dihydroacridine (1e) | BChE | 3.22 µM | [1][4] |
| Acridine (2d) | BChE | 6.90 µM | [1][4] |
| Tacrine-1,2,3-triazole Hybrid (7j) | AChE | 120.67 nM | [2] |
| Tacrine-1,2,3-triazole Hybrid (10e) | BChE | 124.94 nM | [2] |
| Tacrine-1,2,3-triazole Hybrid (7i) | BChE | 130.21 nM | [2] |
Disease Modification: Targeting the Amyloid Cascade
A significant advancement in the design of THA derivatives is the incorporation of functionalities that directly target the pathological hallmark of Alzheimer's disease: the aggregation of amyloid-beta (Aβ) peptides.[5] This positions these molecules not just as symptomatic treatments but as potential disease-modifying agents.
Inhibition of Aβ Aggregation and Fibril Dissociation
Certain THA derivatives have demonstrated a potent ability to interfere with the self-assembly of Aβ monomers into toxic oligomers and insoluble fibrils.[1][4][[“]] The mechanism is thought to involve the planar acridine core intercalating into the β-sheet structures of the aggregating peptides, thereby disrupting the fibrillization process.
Furthermore, some advanced derivatives exhibit the remarkable capability of dissociating pre-formed Aβ fibrils, which could help clear existing amyloid plaques.[7][8] For instance, specific dihydroacridine derivatives have been shown to inhibit Aβ₄₂ self-aggregation by over 58%.[1][4] This dual-action profile—cholinesterase inhibition and anti-amyloid activity—is a cornerstone of the MTDL strategy for AD.
Caption: THA derivatives interfering with the Aβ aggregation cascade.
Expanded Neuromodulatory Mechanisms
Beyond the primary cholinergic and amyloid-targeted actions, THA derivatives interact with other crucial neurotransmitter systems, further broadening their therapeutic potential.
NMDA Receptor Antagonism
Glutamate-mediated excitotoxicity, primarily driven by over-activation of the N-Methyl-D-aspartate (NMDA) receptor, is a key process in neuronal death. The parent compound, THA, has been shown to selectively reduce NMDA receptor-mediated neurotoxicity.[9] This antagonism is not competitive with glutamate but likely occurs via an uncompetitive mechanism at the phencyclidine (PCP) binding site within the receptor's ion channel.[9][10] While the potency for this effect (IC₅₀ ≈ 500 µM) is lower than for cholinesterase inhibition, it represents a valuable neuroprotective mechanism that could shield neurons from excitotoxic damage.[9]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. THA has been identified as a reversible and competitive inhibitor of both MAO-A and MAO-B, with a preference for MAO-A (Kᵢ = 12.5 µM).[11] Inhibition of MAO-A can increase levels of serotonin and norepinephrine, potentially offering antidepressant and cognitive benefits. This action adds another layer to the symptomatic relief provided by THA derivatives, addressing the mood and behavioral symptoms that often accompany neurodegenerative diseases.[11]
Experimental Validation: Key Methodologies and Protocols
The characterization of a THA derivative's mechanism of action relies on a suite of robust in vitro assays. The following section provides detailed, self-validating protocols for the core experimental workflows.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE and BChE activity and inhibition.
Causality: The assay quantifies enzyme activity by measuring the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by AChE into thiocholine and acetate. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, whose concentration is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 412 nm.[12] An inhibitor will reduce the rate of color formation.
Step-by-Step Methodology: [13][14]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).
-
Enzyme Solution: Prepare a stock solution of AChE (from electric eel or recombinant human) in Assay Buffer to a final concentration of ~0.1 U/mL.
-
Inhibitor Solutions: Prepare a 10 mM stock of the THA derivative in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup (96-well format):
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Blank Wells: Add 50 µL of Assay Buffer.
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Control Wells (100% Activity): Add 25 µL of Assay Buffer (containing the same final % of DMSO as inhibitor wells).
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Test Wells: Add 25 µL of the various THA derivative dilutions.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all Control and Test wells. Do not add to Blank wells.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume is 150 µL.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
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Sources
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- 2. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroaminoacridine selectively attenuates NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tetrahydroaminoacridine inhibits human and rat brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid: A Technical Guide
Abstract
Introduction: The Significance of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid
This compound is a key heterocyclic building block. Its rigid, fused-ring structure is a common scaffold in the development of bioactive molecules. The tetrahydroacridine core is notably present in Tacrine, one of the first centrally-acting acetylcholinesterase inhibitors approved for the treatment of Alzheimer's disease. The carboxylic acid functional group at the 9-position provides a versatile handle for synthetic modification, allowing for the creation of a wide array of esters, amides, and other derivatives to explore structure-activity relationships (SAR).[1]
The synthesis of this compound is often achieved through the Pfitzinger quinoline synthesis, which involves the condensation of isatin with cyclohexanone in the presence of a base.[2][3] Accurate structural confirmation and purity assessment are paramount following synthesis, necessitating a thorough understanding of its spectroscopic profile.
Compound Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 38186-54-8 | [4] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the acridine core, the aliphatic protons of the tetrahydro-cyclohexene ring, and the highly deshielded carboxylic acid proton.
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| Aromatic Protons (H5-H8) | 7.5 - 8.5 | Multiplets | 4H | Protons on the aromatic portion of the acridine ring system are in the typical aromatic region. |
| Tetrahydro- Ring (-CH₂-) | 3.0 - 3.2 | Multiplet | 2H | Methylene group adjacent to the nitrogen-containing aromatic ring (position 4). |
| Tetrahydro- Ring (-CH₂-) | 2.8 - 3.0 | Multiplet | 2H | Methylene group adjacent to the other aromatic ring (position 1). |
| Tetrahydro- Ring (-CH₂CH₂-) | 1.8 - 2.0 | Multiplets | 4H | Methylene groups at positions 2 and 3, which are more shielded. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.
Expected ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid is significantly deshielded.[3] |
| Aromatic & Heteroaromatic Carbons | 120 - 150 | Multiple signals corresponding to the carbons of the fused aromatic rings. |
| Tetrahydro- Ring Carbons (-C H₂-) | 20 - 35 | Four distinct signals are expected for the four sp³-hybridized carbons of the tetrahydro- ring. |
NMR Experimental Protocol
The following outlines a standard procedure for acquiring high-quality NMR data for this class of compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This exceptionally broad band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp, Medium | Characteristic of sp³ C-H bonds in the tetrahydro- ring. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is intense. Its position indicates conjugation with the aromatic system.[5] |
| C=C & C=N Stretches | 1500 - 1650 | Medium to Strong | Multiple bands from the vibrations of the fused aromatic and heteroaromatic rings. |
| C-O Stretch | 1210 - 1320 | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid. |
IR Spectroscopy Experimental Workflow
Caption: Workflow for IR Spectrum Acquisition.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption peaks and correlate them to the functional groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectrum Data:
| Analysis | Expected m/z Value | Rationale |
|---|---|---|
| Molecular Ion (M⁺) | 227 | Corresponds to the exact molecular weight of C₁₄H₁₃NO₂. |
| [M+H]⁺ (ESI) | 228 | In Electrospray Ionization (positive mode), the molecule is often observed as the protonated species. |
| Key Fragment | 182 | Loss of the carboxyl group (-COOH, 45 Da) is a characteristic fragmentation pathway for carboxylic acids. |
Mass Spectrometry Experimental Protocol (LC-MS)
Caption: General workflow for LC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Elute the compound using a gradient of water and acetonitrile/methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source, which generates gas-phase ions.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Reference Data: 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
As a reference, spectroscopic data for the closely related analogue, 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid , is provided below. This compound differs by the presence of a ketone group at the C1 position of the tetrahydro- ring. This structural change primarily influences the aliphatic region of the NMR spectra and adds a second carbonyl signal in the IR and ¹³C NMR spectra.
Reported Spectroscopic Data for the 1-Oxo Analogue: [6]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.93-2.01 (m, 2H, H-3), 2.50 (t, J = 6.4 Hz, 2H, H-2), 2.96 (t, J = 6.4 Hz, 2H, H-4), 7.39 (t, J = 7.6 Hz, 1H, Ar-H), 7.63 (t, J = 7.6 Hz, 1H, Ar-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 8.01 (d, J = 8.4 Hz, 1H, Ar-H).
-
IR (KBr) ν (cm⁻¹): 3433 (O-H), 1705 (C=O, acid), 1651 (C=O, ketone).
-
MS (EI) m/z (%): 241 (M⁺, 100).
Conclusion
The structural elucidation of this compound relies on a combined interpretation of NMR, IR, and MS data. This guide provides a robust framework of the expected spectral features, grounded in fundamental principles of spectroscopy. The characteristic broad O-H and sharp C=O stretches in the IR spectrum, the downfield carboxylic proton in the ¹H NMR, the carbonyl carbon signal in the ¹³C NMR, and the molecular ion peak in the mass spectrum serve as definitive markers for this compound. While experimentally obtained data for the title compound remains elusive in the public domain, the predictive analysis and reference data provided herein offer a valuable resource for scientists working on the synthesis and characterization of this important class of molecules.
References
-
El-Sayed, N. F., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. Available at: [Link]
-
Hrubaru, M. M. (2022). Synthesis and spectral characterization of some tetrahydroacridin-9- carbanilides. ResearchGate. Available at: [Link]
-
Reddy, T. J., et al. (2025). Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. New Journal of Chemistry. Available at: [Link]
-
Wang, X., et al. (2012). An improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-diketones. Heterocycles, 85(6), 1457-1463. Available at: [Link]
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Jones, G. (2018). Synthesis of acridinium esters as chemiluminescent labels. ORCA - Online Research @ Cardiff. Available at: [Link]
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Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-42. Available at: [Link]
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Zhang, X., et al. (2025). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. Available at: [Link]
-
Marco-Contelles, J., et al. (2025). ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]
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Pfitzinger, W. (1886). Pfitzinger Reaction. Journal für Praktische Chemie. Available at: [Link]
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Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Available at: [Link]
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Zhukova, N. A., et al. (2009). ChemInform Abstract: Synthesis of Substituted 1,2,3,4‐Tetrahydroquinoline‐4‐carboxylic Acids. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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University of Isfahan. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]
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Hrubaru, M. M., et al. (2024). Electrochemical and optical investigation and DFT calculation on two tetrahydroacridines. ResearchGate. Available at: [Link]
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In Silico Target Prediction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological targets for 1,2,3,4-tetrahydroacridine-9-carboxylic acid (TCHA), a synthetic derivative of the acridine scaffold with potential applications in neuroscience and oncology.[1] Recognizing the critical need for efficient and robust target identification in the early stages of drug discovery, this document outlines a multi-faceted computational approach. We will explore a synergistic workflow that integrates ligand-based and structure-based methodologies, including reverse docking, pharmacophore modeling, and machine learning-based approaches. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for these predictive technologies. By leveraging publicly available databases and software, this guide aims to empower researchers to generate testable hypotheses regarding the mechanism of action of TCHA and its analogs, thereby accelerating their development as potential therapeutic agents.
Introduction: The Rationale for In Silico Target Prediction
The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates. A significant contributor to these failures is an incomplete understanding of a compound's mechanism of action, including its intended targets and potential off-target interactions.[2] In silico target prediction has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to elucidate the polypharmacology of small molecules.[2] By computationally screening a compound against a vast array of biological macromolecules, we can prioritize experimental validation, anticipate potential side effects, and even identify novel therapeutic applications for existing molecules.
This compound (TCHA) belongs to the acridine class of compounds, which are known to possess a wide range of biological activities, including anticancer and neurological effects.[1][3] Derivatives of the parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), have been investigated for the treatment of Alzheimer's disease due to their inhibition of acetylcholinesterase.[4] Given this precedent, a systematic in silico evaluation of TCHA's potential targets is a logical and crucial step in its preclinical development.
This guide will present a logical workflow, commencing with broad-spectrum screening methods and progressively narrowing the focus to more specific, high-confidence predictions. We will emphasize a self-validating system, where the convergence of results from multiple, independent computational methods strengthens the confidence in the predicted targets.
Foundational Knowledge: Known Biological Landscape of Acridine Derivatives
The acridine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a propensity to interact with several key biological targets. A comprehensive understanding of this landscape is essential for contextualizing the predictions for TCHA.
Table 1: Known Biological Targets of Acridine Derivatives
| Target Class | Specific Examples | Therapeutic Area | Key Insights |
| Enzymes | Acetylcholinesterase (AChE)[1], Topoisomerase I & II[3][5] | Alzheimer's Disease, Cancer | Acridine's planar aromatic system facilitates intercalation into DNA, a key mechanism for topoisomerase inhibition.[3] The tetrahydroacridine core is a known scaffold for AChE inhibitors.[1] |
| Kinases | Tyrosine kinases (e.g., EGFR, Src)[6] | Cancer | The acridine nucleus can serve as a scaffold for designing ATP-competitive kinase inhibitors. |
| Ion Channels | hERG potassium channel | Cardiotoxicity (Off-target) | A known liability for many small molecules, leading to potential cardiac arrhythmias.[7][8] |
| Transporters | P-glycoprotein (P-gp)[9][10], Cytochrome P450 (CYP) enzymes[9][11] | Drug Metabolism & Efflux (Off-target) | Interaction with these proteins can significantly impact the pharmacokinetics and bioavailability of a drug. |
This established bioactivity profile provides a crucial benchmark against which we will evaluate our in silico predictions for TCHA.
A Multi-pronged Approach to Target Prediction
No single in silico method is infallible. Therefore, we advocate for a consensus-based approach, integrating the predictions from several orthogonal methodologies. This strategy enhances the robustness of our hypotheses and provides a more holistic view of the compound's potential interactions.
Methodology I: Reverse Docking
Reverse docking, also known as inverse docking, is a structure-based approach where a small molecule of interest is docked against a library of macromolecular structures.[2] This technique is particularly useful for identifying potential binding partners when no prior knowledge of the compound's targets is available.
Principle of Reverse Docking
The fundamental principle of reverse docking lies in the "lock and key" model of molecular recognition. A scoring function is employed to estimate the binding affinity between the ligand (TCHA) and each protein in the target library. Targets that consistently yield favorable docking scores are considered potential binding partners.
Experimental Protocol: Reverse Docking with AutoDock Vina
Objective: To identify potential protein targets for TCHA by screening it against a curated library of human protein structures.
Materials:
-
Ligand Preparation:
-
SMILES string for this compound: O=C(O)c1c2ccccc2nc2c1CCCC2[12]
-
Software for 3D structure generation and energy minimization (e.g., Avogadro, ChemDraw).
-
-
Target Library:
-
A curated collection of human protein crystal structures from the Protein Data Bank (PDB). This can be a custom library focusing on known drug targets or a comprehensive, whole-proteome library.
-
-
Docking Software:
-
AutoDock Vina[13]
-
AutoDock Tools (ADT) for preparing protein and ligand files.
-
Workflow:
Step-by-Step Protocol:
-
Ligand Preparation: a. Obtain the 2D structure of TCHA from its SMILES string. b. Convert the 2D structure to a 3D conformer using software like Avogadro. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Save the optimized structure in PDB format. e. Using AutoDock Tools, generate the PDBQT file for TCHA, which includes adding polar hydrogens and assigning Gasteiger charges.
-
Receptor Preparation: a. Download the PDB files for the target proteins. b. For each protein, remove water molecules and any co-crystallized ligands. c. Using AutoDock Tools, add polar hydrogens and assign Gasteiger charges. d. Define the grid box for the docking simulation. For blind docking, the grid box should encompass the entire protein surface. e. Generate the PDBQT file for each receptor.
-
Running AutoDock Vina: a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates of the grid box. b. Execute AutoDock Vina from the command line using the configuration file.
-
Analysis and Interpretation: a. The primary output from AutoDock Vina is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Lower (more negative) binding affinities indicate a more favorable predicted interaction. c. Rank the protein targets based on their predicted binding affinities for TCHA. d. Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between TCHA and the protein's active site.
Self-Validation and Causality
The trustworthiness of reverse docking results is enhanced by considering the biological relevance of the top-ranked targets. For instance, if multiple members of the same protein family (e.g., kinases) are identified, it strengthens the hypothesis that this family is a target class for TCHA. Furthermore, the predicted binding poses should be chemically sensible, with key functional groups of TCHA forming plausible interactions with the protein's active site residues.
Methodology II: Pharmacophore Modeling
Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[2][14] This method is particularly powerful when the 3D structure of the target is unknown but a set of active ligands is available.
Principle of Pharmacophore Modeling
A pharmacophore model is an abstract representation of the key molecular features that are responsible for a drug's biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated.
Experimental Protocol: Ligand-Based Pharmacophore Modeling with PharmaGist
Objective: To generate a pharmacophore model based on known inhibitors of a potential target class for TCHA (e.g., acetylcholinesterase inhibitors) and to screen TCHA against this model.
Materials:
-
A set of structurally diverse known active ligands for a specific target. These can be obtained from databases like ChEMBL.
-
The 3D structure of TCHA.
-
Pharmacophore Modeling Software:
Workflow:
Step-by-Step Protocol:
-
Data Collection: a. Select a protein target of interest (e.g., human acetylcholinesterase). b. From a database like ChEMBL, retrieve a set of at least 5-10 structurally diverse and potent inhibitors for the selected target. c. Obtain the 3D structures of these inhibitors.
-
Pharmacophore Generation with PharmaGist: a. Access the PharmaGist web server.[2][14] b. Upload the 3D structures of the known active ligands. c. The server will perform a flexible alignment of the molecules and identify common chemical features. d. PharmaGist will output a ranked list of pharmacophore hypotheses, each with a score indicating how well it represents the input ligands.
-
Model Validation and Selection: a. The quality of a pharmacophore model can be assessed by its ability to distinguish active from inactive compounds.[15] This can be done by screening a database containing both known actives and decoys. b. Select the pharmacophore model that shows the best balance of sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).[15]
-
Screening of TCHA: a. Use the selected pharmacophore model as a 3D query to screen the 3D structure of TCHA. b. The screening will determine if TCHA possesses the required chemical features in the correct spatial arrangement to fit the pharmacophore. c. A high fit score suggests that TCHA is likely to be active against the target from which the pharmacophore was derived.
Authoritative Grounding and Trustworthiness
The predictive power of a pharmacophore model is directly dependent on the quality and diversity of the input ligand set. Citing the source of the ligand data (e.g., ChEMBL) and the specific compounds used is crucial for transparency and reproducibility. The validation of the pharmacophore model against a test set of known actives and inactives provides a quantitative measure of its predictive ability.[15]
Methodology III: Machine Learning-Based Target Prediction
Machine learning (ML) has revolutionized drug discovery by enabling the development of predictive models from large and complex datasets.[1][16] For target prediction, ML models can learn the complex relationships between a compound's chemical structure and its biological activity.
Principle of Machine Learning in DTI Prediction
The core principle is to train a model on a large dataset of known drug-target interactions (DTIs). The model learns to associate specific chemical features of a drug with its likelihood of interacting with a particular protein or protein family. Once trained, the model can predict the targets for a new compound like TCHA.
Experimental Protocol: Building a DTI Prediction Model
Objective: To predict the biological targets of TCHA using a pre-trained machine learning model or by building a custom model.
Materials:
-
Compound Representation:
-
SMILES string of TCHA.
-
Molecular descriptors or fingerprints (e.g., Morgan fingerprints) calculated using libraries like RDKit in Python.
-
-
Protein Representation:
-
Protein sequences or structural features.
-
-
Training Data:
-
A large, curated dataset of known DTIs from databases like ChEMBL or DrugBank.
-
-
Machine Learning Framework:
-
Python with libraries such as scikit-learn, TensorFlow, or PyTorch.
-
Workflow:
Sources
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Methodological & Application
Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid from Isatin: An Application Note and Protocol
Introduction: The Significance of the Tetrahydroacridine Scaffold
The 1,2,3,4-tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Notably, derivatives of this heterocyclic system have garnered significant attention for their potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, making them valuable candidates in the pursuit of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[1][3][4] 1,2,3,4-Tetrahydroacridine-9-carboxylic acid serves as a key intermediate in the synthesis of these more complex and pharmacologically active molecules, including analogues of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[3][5] Its carboxylic acid functionality provides a convenient handle for further chemical modifications, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.[1] This application note provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, isatin, via the classical Pfitzinger reaction.
Synthetic Strategy: The Pfitzinger Reaction
The cornerstone of this synthetic approach is the Pfitzinger reaction, a robust and widely utilized method for the preparation of quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, in this case, cyclohexanone, under basic conditions.[6][9][10]
The generally accepted mechanism of the Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form the corresponding isatinic acid (keto-acid) intermediate.[6][11] This intermediate then reacts with the enolizable cyclohexanone. The aniline moiety of the opened isatin derivative condenses with the carbonyl group of cyclohexanone to form an enamine.[6] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoline ring system, yielding the desired this compound.[6][11]
While the traditional Pfitzinger reaction is conducted under basic conditions, some studies have reported improved yields and reduced formation of resin-like byproducts when the condensation is performed under acidic conditions, for instance, using p-toluenesulfonic acid.[12][13] However, the classical base-catalyzed approach remains a common and effective method.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Isatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is corrosive. Handle with care.
-
Hydrochloric acid is corrosive and has irritating fumes. Handle with care.
-
Cyclohexanone is flammable and an irritant. Avoid sparks and open flames.
Protocol Steps:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Formation of the Isatin Salt: To the basic solution, add isatin. Stir the mixture at room temperature. A color change from orange/red to a darker solution is typically observed as the potassium salt of isatinic acid forms.[10]
-
Addition of Cyclohexanone: Once the isatin has dissolved and the salt has formed, add cyclohexanone to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then poured into cold water or an ice-water mixture.
-
Acidification: Carefully acidify the aqueous solution with hydrochloric acid or acetic acid to a pH of approximately 4-5.[10] The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound.[10]
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| Isatin | 1.0 eq | |
| Cyclohexanone | 1.0 - 1.2 eq | A slight excess of cyclohexanone can be used. |
| Potassium Hydroxide | 3.0 - 4.0 eq | Sufficient base is crucial for the initial ring opening of isatin. |
| Solvent | ||
| Ethanol/Water | Varies | A common solvent system for the Pfitzinger reaction. |
| Reaction Conditions | ||
| Temperature | Reflux | Typically the boiling point of the solvent mixture. |
| Reaction Time | 4 - 24 hours | Reaction time can vary depending on the specific conditions and scale. |
| Yield | 78-88% | Reported yields can vary.[9] |
Visualizing the Process
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Pfitzinger reaction for the title compound synthesis.
Conclusion
The Pfitzinger reaction provides a direct and efficient route for the synthesis of this compound from isatin and cyclohexanone. This protocol offers a reliable method for obtaining this valuable intermediate, which is pivotal for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes it an attractive method for both academic research and industrial drug development applications.
References
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Pfitzinger reaction. In: Wikipedia. Accessed January 21, 2026. [Link]
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Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Published June 9, 2024. [Link]
-
Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues. PubMed. [Link]
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An improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanedione. Semantic Scholar. Published May 2, 2012. [Link]
-
Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. National Institutes of Health. [Link]
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Application of pfitzinger reaction in the synthesis of some novel carbazolo and azacarbazolo fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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This compound. MySkinRecipes. [Link]
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ChemInform Abstract: Improved Synthesis of 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acids from Isatins and 1,3-Cyclohexanedione. ResearchGate. [Link]
-
Pfitzinger Reaction. YouTube. Published July 30, 2020. [Link]
-
Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. [Link]
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Synthesis of Heterocyclic Compounds Based on Isatins. Bentham Science. [Link]
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A Facile Synthesis of 9-Amino-1,2,3,4- Tetrahydroacridine from Isatin. Beijing Institute of Technology. [Link]
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Pfitzinger Reaction. Organic Reactions. [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. [Link]
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A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. PubMed Central. [Link]
-
Synthesis of Novel Tacrine Analogs as Acetylcholinesterase Inhibitors. SciSpace. [Link]
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. Royal Society of Chemistry. [Link]
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Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. [Link]
-
Isatin synthesis. Organic Chemistry Portal. [Link]
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Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
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Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride in Medicinal Chemistry
1,2,3,4-Tetrahydroacridine-9-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1] The conversion of this carboxylic acid to its corresponding acid chloride, 1,2,3,4-tetrahydroacridine-9-carbonyl chloride, unlocks a versatile reactive intermediate for further molecular elaboration. This acid chloride is a crucial building block for the synthesis of various amide, ester, and ketone derivatives, which are of significant interest in drug discovery, particularly in the fields of neuroscience and oncology. The 1,2,3,4-tetrahydroacridine scaffold is a core component of several compounds investigated for their potential as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease.[1]
This document provides a comprehensive guide to the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride, offering a selection of reliable protocols, an in-depth discussion of the underlying chemistry, and practical advice for a successful and safe laboratory execution.
Choosing Your Chlorinating Agent: A Comparative Analysis
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent depends on the specific characteristics of the starting material, the desired scale of the reaction, and the required purity of the final product.
Phosphorus Pentachloride (PCl₅): A Proven Reagent for Tetrahydroacridine Derivatives
Phosphorus pentachloride is a powerful chlorinating agent that has been successfully employed for the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride derivatives.[2] The reaction proceeds through the formation of a phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[3][4]
-
Mechanism of Action: The carboxylic acid oxygen attacks the electrophilic phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates a chloride ion. The resulting species then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, yielding the acid chloride, POCl₃, and HCl. The formation of the strong P=O bond in phosphoryl chloride is a thermodynamic driving force for this reaction.[5]
Thionyl Chloride (SOCl₂): A Common and Efficient Choice
Thionyl chloride is a widely used reagent for the preparation of acid chlorides due to its efficiency and the convenient removal of byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification.[6][7]
-
Mechanism of Action: The reaction is initiated by the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to form the acid chloride and the unstable chlorosulfurous acid, which decomposes to SO₂ and HCl.[6][7]
Oxalyl Chloride ((COCl)₂): A Mild and Selective Alternative
Oxalyl chloride is another effective reagent for this transformation, often favored for its mild reaction conditions and high selectivity. It is particularly useful for substrates that are sensitive to the harsher conditions sometimes required for thionyl chloride or PCl₅. The byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which facilitates purification. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Mechanism of Action with DMF Catalyst: In the presence of DMF, oxalyl chloride forms a reactive Vilsmeier reagent, which is the active chlorinating species. This reagent then reacts with the carboxylic acid to form the acid chloride, regenerating the DMF catalyst and releasing CO, CO₂, and HCl.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride using the three aforementioned reagents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis using Phosphorus Pentachloride (PCl₅)
This protocol is based on the reported successful conversion of this compound derivatives.[2]
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., toluene)
-
Anhydrous hexane or pentane
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension in an ice bath. Carefully add phosphorus pentachloride (1.1 - 1.5 eq) portion-wise to the stirred suspension. Caution: PCl₅ is highly reactive with moisture and corrosive. Handle with care.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by thin-layer chromatography (TLC). Gentle heating (e.g., reflux in DCM) may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, remove the solvent and the volatile byproduct (POCl₃) under reduced pressure using a rotary evaporator. To ensure complete removal of POCl₃, the crude product can be co-evaporated with an anhydrous solvent like toluene.
-
Purification: The resulting crude acid chloride can be purified by trituration with a non-polar solvent such as anhydrous hexane or pentane to remove any remaining impurities. The solid product is then collected by filtration and dried under vacuum.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)
This is a general and widely applicable protocol for the synthesis of acid chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene or DCM with a smaller excess of SOCl₂ (e.g., 2-3 eq). A catalytic amount of DMF (1-2 drops) can also be added.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive fumes.
-
Purification: The crude acid chloride is typically obtained as a solid and can be used directly in the next step after thorough drying under high vacuum. If further purification is needed, recrystallization from a suitable anhydrous solvent can be attempted, although this is often challenging due to the high reactivity of the acid chloride.
Protocol 3: Synthesis using Oxalyl Chloride ((COCl)₂)
This protocol is ideal for small-scale syntheses and for substrates that are sensitive to high temperatures.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube or an inert gas (e.g., nitrogen or argon) atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve or suspend this compound (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.
-
Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at room temperature. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution has subsided.
-
Work-up: Remove the solvent and any remaining volatile reagents under reduced pressure.
-
Purification: The resulting crude acid chloride is typically of high purity and can often be used without further purification after drying under high vacuum.
Data Presentation
| Parameter | Protocol 1 (PCl₅) | Protocol 2 (SOCl₂) | Protocol 3 ((COCl)₂) |
| Chlorinating Agent | Phosphorus pentachloride | Thionyl chloride | Oxalyl chloride |
| Stoichiometry | 1.1 - 1.5 eq | 2-10 eq | 1.5 - 2.0 eq |
| Solvent | Anhydrous DCM, Toluene | Anhydrous Toluene, DCM, or neat | Anhydrous DCM, THF |
| Catalyst | None | DMF (optional) | DMF (catalytic) |
| Temperature | 0 °C to reflux | Reflux | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours | 1 - 2 hours |
| Byproducts | POCl₃, HCl | SO₂, HCl | CO, CO₂, HCl |
| Work-up | Evaporation, Trituration | Evaporation | Evaporation |
Visualization of Key Processes
Reaction Mechanism: Conversion of Carboxylic Acid to Acid Chloride with PCl₅
Caption: Mechanism of acid chloride formation using PCl₅.
Experimental Workflow for the Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride
Caption: General workflow for the synthesis of the target acid chloride.
Safety Precautions and Troubleshooting
Safety is paramount when working with these hazardous reagents.
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage. Always handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce toxic gases (SO₂ and HCl). Inhalation can cause severe respiratory irritation. Ensure the reaction is conducted in a well-ventilated fume hood and use a gas trap.
-
Oxalyl Chloride ((COCl)₂): Corrosive and toxic. Reacts with water. The gaseous byproducts (CO) are poisonous. Handle with extreme care in a fume hood.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, low reaction temperature, or short reaction time. | Use a larger excess of the chlorinating agent, increase the temperature, or extend the reaction time. Monitor by TLC. |
| Low Yield | Hydrolysis of the acid chloride during work-up. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the work-up and purification steps as quickly as possible. |
| Product is an oil or sticky solid | Presence of impurities (e.g., POCl₃, unreacted starting material). | Ensure complete removal of volatile byproducts under high vacuum. Triturate the crude product with a dry, non-polar solvent. |
Conclusion
The conversion of this compound to its acid chloride is a critical step in the synthesis of many potential therapeutic agents. The choice of chlorinating agent will depend on the specific requirements of the synthesis. Phosphorus pentachloride offers a proven method for this particular substrate, while thionyl chloride and oxalyl chloride provide reliable and efficient alternatives. By following the detailed protocols and adhering to the safety guidelines presented in this application note, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery and development programs.
References
-
Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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Acid chloride formation (video). Khan Academy. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Oxalyl chloride. Wikipedia. [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
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DMF‐catalysed chlorination of carboxylic acids. ResearchGate. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
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Carboxylic Acids to Acid Chlorides. Moodle. [Link]
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ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]
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Acyl chloride synthesis. Organic Chemistry Portal. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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This compound. MySkinRecipes. [Link]
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How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]
- Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
-
This compound | CAS 38186-54-8. Molbase. [Link]
- Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
- CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine.
-
Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. [Link]
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- 4. 9-Chloro-1,2,3,4-tetrahydroacridine | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid for Multi-Target Drug Design in Alzheimer's Disease
Introduction: A Modern Approach to a Multifactorial Disease
Alzheimer's disease (AD) presents a complex pathological landscape, characterized by a cascade of neurodegenerative events including cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1][2][3] The traditional "one-target, one-drug" paradigm has shown limited efficacy in treating such a multifactorial condition. This has led to the rise of a more rational and promising strategy: the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[1][2][3]
The 1,2,3,4-tetrahydroacridine scaffold, the core of the first FDA-approved acetylcholinesterase (AChE) inhibitor, tacrine, has re-emerged as a valuable framework for developing such MTDLs.[1][2] While tacrine itself was withdrawn due to hepatotoxicity, its fundamental structure provides a potent anchor for interacting with the catalytic site of AChE. The carboxylic acid functionality at the 9-position of 1,2,3,4-tetrahydroacridine-9-carboxylic acid offers a versatile handle for chemical modification, allowing for the strategic attachment of various pharmacophores to engage other AD-related targets.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold for the design, synthesis, and evaluation of novel multi-target anti-Alzheimer's agents.
The Scientific Rationale: Beyond Cholinesterase Inhibition
The core principle behind using the this compound scaffold is to build upon its inherent AChE inhibitory activity while introducing functionalities that address other critical aspects of AD pathology.
Primary Target: Acetylcholinesterase (AChE)
The loss of cholinergic neurons and subsequent decline in the neurotransmitter acetylcholine (ACh) are well-established hallmarks of AD, directly correlating with cognitive decline.[1] Inhibition of AChE, the enzyme responsible for ACh degradation, remains a cornerstone of symptomatic treatment. The planar tricyclic system of the tetrahydroacridine core effectively interacts with the catalytic active site (CAS) of AChE.
Expanding the Target Profile: A Multi-Pronged Attack
By modifying the 9-carboxylic acid position, researchers can tether moieties designed to interact with:
-
Butyrylcholinesterase (BChE): In later stages of AD, BChE activity increases and also contributes to ACh hydrolysis. Dual inhibition of both AChE and BChE can provide a more sustained enhancement of cholinergic transmission.
-
Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Appending fragments that can interfere with Aβ-Aβ interactions can inhibit this process.
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade neurotransmitters like serotonin and dopamine. Their inhibition can have antidepressant and neuroprotective effects. MAO-B inhibitors, in particular, are of interest for treating neurodegenerative diseases.[5]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), another key pathological hallmark of AD.
-
Oxidative Stress: Incorporating antioxidant moieties can help mitigate the neuronal damage caused by reactive oxygen species (ROS), a significant contributor to neurodegeneration.
This multi-target approach is visualized in the following signaling pathway diagram:
Caption: Multi-target strategy for Alzheimer's drug design.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.
Part 1: Synthesis of the Scaffold and Derivatives
The synthesis of the this compound scaffold is typically achieved through the Pfitzinger reaction.[6][7][8]
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (2.5 equivalents). Stir at room temperature until the isatin is fully dissolved, resulting in the opening of the isatin ring to form a keto-acid intermediate.[7]
-
Addition of Carbonyl Compound: To the stirred solution, add cyclohexanone (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with glacial acetic acid or dilute hydrochloric acid to a pH of 4-5.
-
Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Protocol 2: Derivatization of the 9-Carboxylic Acid
The carboxylic acid group can be activated to an acid chloride, which then readily reacts with various amines to form amides.
-
Acid Chloride Formation: Suspend this compound (1 equivalent) in anhydrous dichloromethane. Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for derivative synthesis.
Part 2: In Vitro Biological Evaluation
A battery of in vitro assays is essential to characterize the multi-target profile of the synthesized derivatives.
Protocol 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method) [4][9][10]
This colorimetric assay is the gold standard for measuring cholinesterase activity.
-
Reagents:
-
Phosphate buffer (100 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
AChE from electric eel and BChE from equine serum
-
Test compounds and a reference inhibitor (e.g., donepezil or tacrine)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound at various concentrations, and DTNB solution.
-
Add the enzyme (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 4: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay measures the formation of amyloid fibrils.
-
Reagents:
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
-
Procedure:
-
Prepare monomeric Aβ1-42 by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in buffer.
-
In a black 96-well plate, incubate Aβ1-42 with various concentrations of the test compound at 37°C with continuous shaking.
-
At specified time points, add ThT solution to the wells.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
-
Data Analysis: Compare the fluorescence intensity of samples with and without the inhibitor to determine the percentage of aggregation inhibition.
Protocol 5: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay [5][11][12][13]
This fluorometric assay uses kynuramine as a substrate for both MAO isoforms.
-
Reagents:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Selective inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as controls.
-
-
Procedure:
-
In a 96-well black plate, pre-incubate the respective MAO enzyme with the test compound or a reference inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Monitor the increase in fluorescence (excitation ~310 nm, emission ~400 nm) due to the formation of 4-hydroxyquinoline.
-
-
Data Analysis: Determine the reaction rates and calculate the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
Protocol 6: GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Assay) [14][15][16][17][18]
This assay measures the amount of ATP remaining after a kinase reaction.
-
Reagents:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
-
Procedure:
-
In a white 96-well plate, incubate GSK-3β with the test compound and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: A lower luminescent signal indicates higher GSK-3β activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.
Protocol 7: Neuroprotection Assay in SH-SY5Y Cells [19][20][21][22][23]
This cell-based assay evaluates the ability of a compound to protect neurons from oxidative stress-induced cell death.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to the media and incubate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Higher absorbance indicates greater cell viability. Calculate the percentage of neuroprotection afforded by the test compound compared to cells treated with H2O2 alone.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Multi-Target Activity Profile of a Hypothetical Derivative (Compound X)
| Assay | Target | IC50 (µM) |
| Cholinesterase Inhibition | AChE | 0.05 |
| BChE | 0.25 | |
| Aβ Aggregation Inhibition | Aβ1-42 | 5.5 |
| MAO Inhibition | MAO-A | 15.2 |
| MAO-B | 2.8 | |
| Kinase Inhibition | GSK-3β | 8.1 |
| Neuroprotection | SH-SY5Y (vs. H2O2) | 3.7 (EC50) |
Pharmacokinetic Considerations
While detailed pharmacokinetic studies require in vivo models, an initial assessment of drug-likeness can be performed using computational tools. The parent compound, tacrine, exhibits rapid absorption, but low oral bioavailability (17-24%) due to extensive first-pass metabolism.[24][25][26][27] It has a short plasma half-life of 2-4 hours.[27] The carboxylic acid group in the scaffold is expected to increase hydrophilicity, which may impact blood-brain barrier penetration. Therefore, derivatization strategies should aim to balance potency with favorable pharmacokinetic properties, such as lipophilicity and metabolic stability.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Its established interaction with acetylcholinesterase, combined with the versatility of the 9-carboxylic acid position for chemical modification, allows for the rational design of compounds that can address the multifaceted nature of this devastating neurodegenerative disorder. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and characterization of novel derivatives, paving the way for the discovery of next-generation Alzheimer's therapeutics.
References
- Sameem, B., Saeedi, M., Mahdavi, M., & Shafiee, A. (2017). A review on tacrine-based scaffolds as multi-target drugs (MTDLs) for Alzheimer's disease. European Journal of Medicinal Chemistry, 128, 332-345.
- BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
- BenchChem. (2025). Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride.
- Guan, L., et al. (Year). Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). Kynuramine Dihydrobromide: MAO-A vs.
- Abduljelil, A., et al. (2022). In-Silico Design, Molecular Docking and Pharmacokinetics Studies of Some Tacrine Derivatives as Anti-Alzheimer Agents. Advanced Journal of Chemistry-Section A, 5(1), 59-69.
- Saeedi, M., & Sameem, B. (2017). A review on tacrine-based scaffolds as multi-target drugs (MTDLs) for Alzheimer's disease. European Journal of Medicinal Chemistry, 128, 332-345.
- Multi-Target Drug Design of Anti-Alzheimer's Disease based on Tacrine. (2025).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 361-372.
- Gholamzadeh, S., et al. (Year). Multitarget Drug Design, Molecular Docking and PLIF Studies of Novel Tacrine−Coumarin Hybrids for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.
- Binding Database Home. (n.d.). MAO Inhibition Assay.
- BenchChem. (2025).
- An, L., et al. (2012). Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. Heterocycles, 85(6), 1409-1416.
- Zidar, N., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0140441.
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
- Kumar, V., et al. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. Journal of Pharmacology and Toxicology, 10(4), 112-120.
- BPS Bioscience. (n.d.). Chemi-Verse™ GSK3β Kinase Assay Kit.
- Promega Corpor
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- Forsyth, D. R., et al. (1995). Clinical pharmacokinetics of tacrine. Clinical Pharmacokinetics, 28(6), 449-457.
- Lou, G., et al. (Year). Bioavailability and pharmacokinetic disposition of tacrine in elderly patients with Alzheimer's disease.
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
- Ovid. (n.d.). Tacrine: Drugs & Aging.
- Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). Molecules, 27(16), 5327.
- Kim, H., et al. (2021). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Journal of Ginseng Research, 45(4), 522-530.
- Rahman, M. F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
- Li, Y., et al. (2020). Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. Experimental and Therapeutic Medicine, 20(6), 1-1.
- ResearchGate. (n.d.). Cell viability (MTT assay)
- Huang, B., et al. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 499.
- Tundis, R., et al. (2022). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants, 11(3), 519.
- ResearchGate. (n.d.). BChE inhibition assay by Ellman's method. The butyrylcholinesterase...
- Wikipedia. (n.d.). Pfitzinger reaction.
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- Mogilaiah, K., et al. (2006). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 118(1), 97-101.
- JOCPR. (n.d.).
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Synthesis of Novel Cholinesterase Inhibitors from 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid: A Strategic Guide to Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel cholinesterase inhibitors derived from 1,2,3,4-tetrahydroacridine-9-carboxylic acid. Building upon the foundational structure of tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, this document outlines advanced synthetic protocols and bio-evaluation methodologies. We delve into the causal reasoning behind experimental choices, emphasizing structure-activity relationships (SAR) to guide the rational design of next-generation therapeutics with potentially improved efficacy and safety profiles. This guide is intended for researchers in medicinal chemistry and drug development, offering both strategic insights and detailed, actionable protocols.
Introduction: The Rationale for Tacrine Analogue Development
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2][3] A key pathological feature of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[3] The "cholinergic hypothesis" has been a cornerstone of AD therapy, leading to the development of cholinesterase inhibitors that prevent the breakdown of ACh, thereby enhancing cholinergic neurotransmission.
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was a landmark drug in this class. However, its clinical use has been limited by significant adverse effects, including hepatotoxicity. This has spurred extensive research into developing new analogues that retain or improve upon tacrine's inhibitory potency while exhibiting a more favorable safety profile.[4]
This compound emerges as a highly strategic starting scaffold.[5] The carboxylic acid functionality at the 9-position serves as a versatile chemical handle, allowing for a wide array of modifications.[5] This enables the systematic exploration of the chemical space around the core tacrine structure, facilitating the synthesis of diverse libraries of compounds (e.g., amides, esters, and multi-functional hybrids) for biological screening.[5] This approach is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead candidates with optimized therapeutic indices.[1][2][6][7]
Synthetic Strategy and Methodologies
The core of our synthetic approach is the functionalization of the C9-carboxylic acid group. This allows for the introduction of various substituents to probe interactions within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The general workflow involves activating the carboxylic acid followed by coupling with a nucleophile, such as an amine, to form a stable amide bond.
Protocol 1: Synthesis of this compound (THAC)
While THAC is commercially available, this protocol, based on the Friedländer annulation, is provided for completeness.
Rationale: This classical reaction provides a straightforward and efficient route to the core tricyclic system by condensing an ortho-aminoaryl aldehyde or ketone (or its precursor) with a compound containing an α-methylene group adjacent to a carbonyl.
Materials:
-
Isatin (or 2-aminobenzoic acid)
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard glassware for reflux and filtration
Procedure:
-
A mixture of isatin and potassium hydroxide in ethanol is heated to form the potassium salt of 2-aminobenzoylformic acid.
-
Cyclohexanone is added to the reaction mixture.
-
The mixture is heated under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is poured into water and acidified with concentrated HCl to a pH of approximately 4-5.
-
The resulting precipitate (crude THAC) is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified product.
Self-Validation: The identity and purity of the synthesized THAC should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The characteristic carboxylic acid proton signal in ¹H NMR and the carbonyl carbon in ¹³C NMR are key indicators of successful synthesis.
Protocol 2: General Procedure for Synthesis of Novel Amide Derivatives via Acid Chloride Intermediate
Rationale: Converting the carboxylic acid to a more reactive acid chloride is a robust method for facilitating amide bond formation, particularly with less reactive amines. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.
Materials:
-
This compound (THAC)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A diverse primary or secondary amine (R-NH₂)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Suspend THAC (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous, indicating the formation of the acid chloride.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This step is critical and should be performed in a fume hood.
-
Re-dissolve the crude acid chloride intermediate in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Self-Validation: Successful synthesis is confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of signals corresponding to the newly introduced R-group, along with a characteristic amide N-H proton signal (for primary amines). High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final compound.
Biological Evaluation: In Vitro Cholinesterase Inhibition
The primary biological activity of these novel compounds is their ability to inhibit AChE and BChE. The Ellman's method is a reliable and widely adopted colorimetric assay for this purpose.[8][9][10]
Protocol 3: AChE/BChE Inhibition Assay (Ellman's Method)
Rationale: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by the enzyme to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to the enzyme's activity.[10][11][12]
Materials:
-
96-well flat-bottom microplates
-
Spectrophotometric multiwell plate reader
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (synthesized derivatives) and a reference inhibitor (e.g., Donepezil or Tacrine)
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of Sodium Phosphate Buffer[10]
-
20 µL of DTNB solution
-
20 µL of the test compound dilution (or buffer for control, or reference inhibitor)
-
-
Mix and pre-incubate the plate at room temperature for 5 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the ATCI substrate solution to all wells to start the reaction.[10]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the R-group on the C9-amide allows for the elucidation of key SAR insights.[6][7] By correlating structural changes with inhibitory potency (IC₅₀ values), researchers can develop a predictive model for designing more effective inhibitors.
Key Considerations for SAR Analysis:
-
Steric Bulk: The size and shape of the R-group can influence how the inhibitor fits into the enzyme's active site gorge. Some studies show that bulky substituents can be detrimental to activity.[6][7]
-
Hydrophobicity: The active site of AChE has significant hydrophobic regions. Modulating the hydrophobicity of the R-group can enhance binding affinity.
-
Hydrogen Bonding: Introducing hydrogen bond donors or acceptors can form key interactions with amino acid residues in the active site, increasing potency.
-
Linker Length and Flexibility: For hybrid molecules, the length and flexibility of the linker connecting the tacrine core to another pharmacophore are critical. For instance, bis-tacrine dimers connected by a seven-methylene unit linker show exceptionally high potency, as this length optimally bridges the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[13]
-
Substitutions on the Acridine Core: While this guide focuses on the C9-position, substitutions on the aromatic rings (e.g., a chlorine atom at the 6-position) can significantly enhance AChE inhibitory activity.[13]
Data Presentation:
Summarize your findings in a clear, tabular format to facilitate comparison and analysis.
| Compound ID | R-Group Structure | Yield (%) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| THAC | -OH | - | >100 | >100 | - |
| 1a | -NH-CH₂-Ph | 78 | 5.2 | 15.6 | 3.0 |
| 1b | -NH-(CH₂)₂-OH | 81 | 10.1 | 25.3 | 2.5 |
| 1c | -NH-Cyclohexyl | 75 | 2.5 | 3.5 | 1.4 |
| 1d | -N(CH₃)₂ | 85 | 25.8 | 50.1 | 1.9 |
| Tacrine | -NH₂ | - | 0.15 | 0.30 | 2.0 |
| Donepezil | Reference | - | 0.02 | 5.8 | 290 |
Note: Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one might conclude that a bulky, hydrophobic group like cyclohexyl (1c ) is favorable for potent inhibition of both enzymes, while a small, polar group like in 1b is less effective.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel cholinesterase inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for creating and evaluating diverse chemical libraries. By systematically applying these methods and carefully analyzing the resulting SAR data, researchers can rationally design next-generation tacrine analogues. Future work should focus on creating multi-target-directed ligands—for example, by conjugating the tacrine core to moieties that can inhibit β-secretase or reduce Aβ aggregation—to address the complex, multifactorial nature of Alzheimer's disease.[14]
References
-
Z. Li, et al. (2020). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. RSC Advances, 10(49), 29337-29345. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. Retrieved from [Link]
-
Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(11), 2007-2018. [Link]
-
Singh, M., & Kumar, A. (2014). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Medicinal Chemistry Research, 23(1), 445-454. [Link]
-
ACS Publications. (2000). SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. Journal of Medicinal Chemistry. [Link]
-
Tapia, R. A., et al. (2019). Structure-activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease. Monatshefte für Chemie - Chemical Monthly, 150(7), 1305-1313. [Link]
-
Inglese, J., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1653, 157-172. [Link]
-
ResearchGate. (2020). Structure–activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease. Retrieved from [Link]
-
Csonka, R., et al. (2016). Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors. Molecules, 21(10), 1347. [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]
-
MDPI. (2021). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules. [Link]
-
National Center for Biotechnology Information. (2024). A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. Molecules. [Link]
-
Semantic Scholar. (n.d.). The Investigation of Structure-Activity Relationships of Tacrine Analogues: Electronic-Topological Method. Retrieved from [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Tetrahydroacridine Scaffold
The 1,2,3,4-tetrahydroacridine (THA) scaffold is a privileged structure in medicinal chemistry, most notably as the basis for Tacrine, the first centrally acting acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] While Tacrine itself has seen limited clinical use due to hepatotoxicity, the THA core structure remains a valuable starting point for the development of new therapeutic agents.[2] The carboxylic acid functional group at the 9-position of the THA ring system (1,2,3,4-tetrahydroacridine-9-carboxylic acid, THA-9-COOH) offers a versatile handle for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.[3] Derivatization at this position can be used to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[4] This guide provides a comprehensive overview of the derivatization of THA-9-COOH into amides and esters, along with detailed protocols for their synthesis, purification, characterization, and subsequent in vitro biological evaluation.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of the this compound core is the Pfitzinger reaction . This reaction involves the condensation of isatin with a β-keto compound, in this case, cyclohexanone, in the presence of a base.[5]
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
Materials:
-
Isatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until it completely dissolves.
-
Add cyclohexanone to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product in a vacuum oven to obtain this compound as a solid.
Characterization: The identity and purity of the synthesized THA-9-COOH should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies for Biological Screening
The carboxylic acid group of THA-9-COOH is readily derivatized into a variety of functional groups, with amides and esters being the most common for initial biological screening. These modifications can introduce new pharmacophoric elements and alter the molecule's ability to interact with biological targets.
Amide Synthesis
Amide bond formation is a robust and versatile reaction in medicinal chemistry. The synthesis of 1,2,3,4-tetrahydroacridine-9-carboxamides can be achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common and effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride.[6]
Protocol 2: Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carboxamides
Part A: Synthesis of 1,2,3,4-Tetrahydroacridine-9-Acyl Chloride
Materials:
-
This compound (from Protocol 1)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in dry DCM or toluene.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension at room temperature.
-
Attach a reflux condenser with a drying tube and heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution as the acyl chloride forms.
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2,3,4-tetrahydroacridine-9-acyl chloride is typically used in the next step without further purification.
Part B: Amide Coupling
Materials:
-
1,2,3,4-Tetrahydroacridine-9-acyl chloride (from Part A)
-
A primary or secondary amine of choice
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the chosen amine and a slight excess of triethylamine or DIPEA in dry DCM or THF.
-
Cool the solution in an ice bath.
-
Dissolve the crude 1,2,3,4-tetrahydroacridine-9-acyl chloride from Part A in a minimal amount of dry DCM or THF and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: Confirm the structure and purity of the synthesized amides using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Ester Synthesis
Esterification of THA-9-COOH can be achieved through several methods. For a mild and efficient conversion, particularly with sensitive alcohols, the Steglich esterification is a highly suitable method.[7][8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
Protocol 3: Synthesis of this compound Esters via Steglich Esterification
Materials:
-
This compound (from Protocol 1)
-
An alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound, the chosen alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in dry DCM.
-
Cool the solution in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of dry DCM and add it dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
Caption: Overall workflow from synthesis to biological screening.
Biological Screening: Acetylcholinesterase Inhibition Assay
Given the therapeutic history of the THA scaffold, a primary biological screen for novel derivatives is often an acetylcholinesterase (AChE) inhibition assay. The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.
Assay Principle:
The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Caption: Principle of the Ellman's assay for AChE inhibition.
Protocol 4: In Vitro Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (THA-9-COOH derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
AChE solution in phosphate buffer.
-
ATCh solution in phosphate buffer.
-
DTNB solution in phosphate buffer.
-
Serial dilutions of test compounds and a reference inhibitor (e.g., Tacrine) in phosphate buffer containing a small, consistent percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and ATCh solution.
-
Control wells (100% activity): Add buffer, AChE solution, DTNB, and ATCh solution.
-
Test wells: Add buffer, AChE solution, test compound dilution, and DTNB.
-
-
Pre-incubation: Add the AChE solution to the control and test wells. Add the test compound dilutions to the test wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the Reaction: Add the ATCh solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable non-linear regression analysis.
-
Data Presentation and Interpretation
The results of the biological screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis. A table summarizing the inhibitory activities (IC₅₀ values) of the synthesized derivatives is highly recommended.
Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of 1,2,3,4-Tetrahydroacridine-9-Carboxamide Derivatives
| Compound ID | R Group (Amine) | AChE IC₅₀ (nM) |
| THA-Amide-01 | -NH-CH₂-Ph | 55.2 |
| THA-Amide-02 | -NH-(CH₂)₂-Ph | 38.7 |
| THA-Amide-03 | -NH-Cyclohexyl | 120.5 |
| THA-Amide-04 | -N(CH₃)₂ | > 1000 |
| Tacrine (Ref.) | - | 75.0 |
This is a hypothetical data set for illustrative purposes.
Interpretation: From this hypothetical data, one could infer that a phenethyl substituent (THA-Amide-02) is more potent than a benzyl substituent (THA-Amide-01), suggesting that a longer linker to the aromatic ring may be beneficial for activity. The bulky cyclohexyl group (THA-Amide-03) appears to be less tolerated, and the small dimethylamino group (THA-Amide-04) results in a significant loss of activity. This type of analysis guides the design of the next generation of compounds.
Conclusion and Future Directions
The derivatization of this compound provides a powerful platform for the discovery of novel bioactive compounds. The protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of amide and ester derivatives. By systematically modifying the R group and correlating these changes with biological activity, researchers can elucidate structure-activity relationships and optimize the therapeutic potential of the versatile tetrahydroacridine scaffold. Further studies could involve expanding the library to include other functional groups, exploring different biological targets, and conducting in vivo efficacy and toxicity studies for the most promising candidates.
References
-
El-Sayed, M. A., et al. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 13(1), 1-15. Available at: [Link]
-
Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(25), 15486-15519. Available at: [Link]
-
Jiao, Y., et al. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. International Journal of Molecular Sciences, 25(19), 10072. Available at: [Link]
-
Recanatini, M., et al. (2000). SAR of 9-amino-1, 2, 3, 4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of medicinal chemistry, 43(10), 2007-2018. Available at: [Link]
-
Wang, H., et al. (2018). Therapeutic Potential of Multifunctional Tacrine Analogues. Molecules, 23(11), 2894. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. Available at: [Link]
- Sugimoto, H., et al. (1995). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 2(3), 343-352.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
-
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust High-Performance Liquid Chromatography Method for the Analysis of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid
Abstract
This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4-tetrahydroacridine-9-carboxylic acid (TCHA). TCHA is a critical intermediate in the synthesis of novel tacrine analogues and other acridine-based compounds with potential therapeutic applications, particularly in neuroscience.[1][2] The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, purity assessment, and stability testing in research and drug development settings. The scientific rationale behind the selection of chromatographic parameters is discussed in depth to provide a comprehensive understanding of the method's principles.
Introduction and Scientific Rationale
This compound (TCHA) serves as a fundamental building block for a variety of biologically active molecules. Its carboxylic acid functionality allows for straightforward chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.[1] Given its pivotal role in the synthesis of potential therapeutics, a reliable and robust analytical method for determining the purity and concentration of TCHA is paramount.
The primary challenge in the chromatographic analysis of TCHA lies in its chemical nature as an aromatic carboxylic acid. In solution, ionizable compounds like TCHA can exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms.[3] This dual state can lead to poor chromatographic performance, characterized by broad, tailing peaks and shifting retention times if the mobile phase pH is not carefully controlled.[4]
To overcome these challenges, this method employs an ion-suppression reverse-phase HPLC strategy. The fundamental principle of reverse-phase chromatography is the separation of analytes based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the non-polar stationary phase.[5] By acidifying the mobile phase, the ionization of the carboxylic acid group on TCHA is suppressed, forcing it into its more hydrophobic, neutral form.[6] This ensures consistent interaction with the stationary phase, leading to sharp, symmetrical peaks and reproducible retention times. The selection of a C18 stationary phase provides a highly hydrophobic surface, ideal for the retention of aromatic compounds like TCHA. Detection is achieved via UV spectrophotometry, leveraging the strong chromophoric nature of the acridine ring system.[1][7]
Materials and Reagents
-
Analyte: this compound (TCHA), reference standard >98% purity.
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
-
-
Reagents:
-
Formic acid (HCOOH), LC-MS grade or equivalent.
-
-
Equipment:
-
Analytical balance (4 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with caps.
-
Sonicator.
-
Instrumentation and Chromatographic Conditions
-
System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Gradient Elution Program
Protocols: Step-by-Step Methodologies
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L flask, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L flask, add 1 mL of formic acid. Mix thoroughly.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use.
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the TCHA reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This is the Standard Stock Solution.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the same manner.
Sample Preparation Protocol
The following diagram illustrates the general workflow for preparing a sample for analysis.
Figure 1: Step-by-step workflow for sample preparation.
Detailed Steps:
-
Accurately weigh the sample containing TCHA.
-
Dissolve the sample in a known volume of acetonitrile.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Perform a final dilution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to bring the theoretical concentration of TCHA within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]
HPLC System Operation and Analysis Sequence
The logical flow of the HPLC analysis is depicted below.
Figure 2: Recommended injection sequence for the HPLC analysis.
Method Validation Summary
This analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results demonstrate the method's suitability for its intended purpose.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of TCHA. |
Table 3: Summary of Method Validation Data
Data Analysis and Interpretation
The concentration of this compound in the test samples is determined by creating a linear regression curve from the peak areas of the calibration standards versus their known concentrations. The concentration of TCHA in the unknown samples is then calculated from this curve.
System suitability parameters, such as theoretical plates, tailing factor, and the reproducibility of replicate injections, should be monitored throughout the analysis to ensure the continued validity of the chromatographic system.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the analysis of this compound. The use of an acidified mobile phase effectively suppresses the ionization of the analyte, resulting in excellent peak shape and reproducibility. This method is well-suited for the quality control of TCHA in various stages of the drug development process.
References
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Acridine. PhotochemCAD. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. IJTSRD. [Link]
-
UV–Vis absorption spectra of studied acridine derivatives. ResearchGate. [Link]
Sources
The Versatility of Tetrahydroacridine Carboxylic Acids: A Guide to their Application as Fluorescent Probes
Introduction: Unveiling a Powerful Fluorophore
Tetrahydroacridine (THA) derivatives have long been a subject of intense research, primarily due to their biological activities, notably as inhibitors of acetylcholinesterase (AChE), making them relevant in the study of Alzheimer's disease. However, beyond their therapeutic potential, the inherent fluorescence of the acridine core offers a compelling avenue for their use as molecular probes. The introduction of a carboxylic acid moiety to the tetrahydroacridine scaffold not only provides a convenient handle for bioconjugation but can also modulate the photophysical properties of the molecule, making it sensitive to its local environment. This guide provides a comprehensive overview of the application of tetrahydroacridine carboxylic acids as versatile fluorescent probes for pH sensing, enzyme activity assays, and cellular imaging. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.
Core Principles: Understanding the Fluorescence of Tetrahydroacridine Carboxylic Acids
The fluorescence of tetrahydroacridine derivatives originates from the π-conjugated system of the acridine ring. Excitation with UV or visible light promotes an electron to a higher energy state (π→π* transition), and the subsequent relaxation to the ground state is accompanied by the emission of a photon, i.e., fluorescence. The specific wavelengths of absorption and emission, as well as the fluorescence intensity and lifetime, are sensitive to the molecular structure and the surrounding environment.
The presence of a carboxylic acid group (-COOH) is pivotal. The protonation state of this group, as well as the nitrogen atom in the acridine ring, is dependent on the pH of the medium. Changes in protonation can significantly alter the electronic distribution within the fluorophore, leading to shifts in the emission spectrum and changes in fluorescence intensity.[1][2] This pH-dependent fluorescence is the basis for their application as pH sensors.
Furthermore, the interaction of the tetrahydroacridine moiety with biomolecules, such as enzymes, can lead to changes in the fluorescence signal. This can occur through various mechanisms, including fluorescence quenching upon binding or a fluorescence turn-on event following enzymatic modification of the probe. This principle is exploited in enzyme activity assays.
Photophysical Properties: A Quantitative Look
The utility of a fluorescent probe is defined by its photophysical characteristics. While specific values can vary depending on the exact substitution pattern on the tetrahydroacridine ring, the following table summarizes typical photophysical properties for this class of compounds, drawing parallels from related acridine derivatives.
| Property | Typical Value Range | Significance in Application |
| Maximum Absorption (λabs) | 350 - 420 nm | Dictates the choice of excitation source. |
| Maximum Emission (λem) | 430 - 550 nm | Determines the detection window and filter sets. |
| Stokes Shift | 80 - 130 nm | A larger Stokes shift minimizes self-quenching and improves signal-to-noise. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | A higher quantum yield results in a brighter probe. |
| Fluorescence Lifetime (τ) | 1 - 15 ns | Can be used for advanced fluorescence lifetime imaging (FLIM) applications. |
Note: The data presented are representative and can be influenced by solvent polarity, pH, and binding to macromolecules. Researchers should experimentally determine the specific photophysical properties of their particular tetrahydroacridine carboxylic acid derivative.
Application 1: Intracellular pH Sensing
The ability of tetrahydroacridine carboxylic acids to exhibit pH-dependent fluorescence makes them valuable tools for measuring pH in cellular compartments, particularly acidic organelles like lysosomes and endosomes. The protonation of the acridine nitrogen and the carboxylic acid group alters the electronic structure of the molecule, leading to a change in the fluorescence emission.[1][2]
Mechanism of pH Sensing
The underlying principle of pH sensing with tetrahydroacridine carboxylic acids is based on the change in the protonation state of the molecule. In acidic environments, the nitrogen atom in the acridine ring and the carboxylic acid group are more likely to be protonated. This protonation can lead to a shift in the emission wavelength and a change in fluorescence intensity. For instance, similar to the well-known pH-sensitive dye Acridine Orange, protonation and accumulation in acidic organelles can lead to a concentration-dependent shift in fluorescence from green to red.[3][4][5]
Diagram of the pH Sensing Mechanism
Caption: Interaction of the probe with the enzyme leads to fluorescence quenching.
Protocol for Measuring Acetylcholinesterase Activity
This protocol describes a fluorescence quenching-based assay to measure AChE activity.
Materials:
-
Tetrahydroacridine carboxylic acid probe
-
Purified acetylcholinesterase (AChE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrahydroacridine carboxylic acid probe in DMSO.
-
Prepare a stock solution of AChE in assay buffer. The concentration should be determined based on the desired assay sensitivity.
-
Prepare serial dilutions of the AChE stock solution in assay buffer to generate a standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of the tetrahydroacridine carboxylic acid probe to each well. The optimal concentration should be determined to give a strong fluorescence signal without significant inner filter effects.
-
Add varying concentrations of AChE (from the serial dilutions) to the wells.
-
Include control wells with the probe only (no enzyme) for maximum fluorescence and wells with buffer only for background measurement.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for binding equilibrium to be reached.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the fluorescence quenching (F₀/F), where F₀ is the fluorescence of the probe without the enzyme and F is the fluorescence in the presence of the enzyme.
-
Plot the fluorescence quenching against the AChE concentration to generate a standard curve.
-
The activity of unknown samples can be determined by measuring their fluorescence quenching and interpolating the concentration from the standard curve.
-
Application 3: Cellular Bioimaging
The inherent fluorescence and ability to accumulate in specific cellular compartments make tetrahydroacridine carboxylic acids promising candidates for live-cell imaging. Their ability to stain the nucleus and/or acidic organelles can be utilized to visualize cellular morphology and track dynamic cellular processes.
Protocol for Live-Cell Imaging
This protocol provides a general procedure for staining and imaging live cells with a tetrahydroacridine carboxylic acid probe.
Materials:
-
Tetrahydroacridine carboxylic acid probe
-
Cultured cells on glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
Fluorescence microscope (confocal or widefield)
Procedure:
-
Cell Preparation: Plate cells on an appropriate imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Probe Staining:
-
Prepare a 1-10 µM working solution of the tetrahydroacridine carboxylic acid probe in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium.
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Use the appropriate laser lines and emission filters to visualize the probe's fluorescence.
-
Acquire images, and if desired, time-lapse series to observe dynamic processes.
-
Co-staining with other fluorescent markers can be performed to visualize multiple cellular structures simultaneously, provided their spectra do not significantly overlap.
-
Diagram of the Bioimaging Workflow
Caption: A streamlined workflow for live-cell imaging with tetrahydroacridine carboxylic acid probes.
Conclusion and Future Perspectives
Tetrahydroacridine carboxylic acids represent a class of versatile fluorescent probes with significant potential in various biological applications. Their pH-dependent fluorescence, ability to interact with enzymes, and utility in live-cell imaging make them valuable tools for researchers in cell biology, neuroscience, and drug discovery. The protocols provided in this guide offer a starting point for utilizing these probes in your research. Further derivatization of the tetrahydroacridine scaffold can lead to the development of probes with improved photophysical properties, enhanced specificity for particular targets, and novel sensing capabilities, opening up new avenues for scientific exploration.
References
- Thayanukul, P., et al. (2013). Probing the binding of 9-aminoacridine-4-carboxamide-based telomerase inhibitors to G-quadruplex DNA using fluorescence. Beilstein Journal of Organic Chemistry, 9, 1484-1495.
- Barra, M., et al. (2013). Tuning the Emission Properties of Fluorescent Ligands by Changing pH: The Unusual Case of an Acridine-Containing Polyamine Macrocycle. The Journal of Physical Chemistry B, 117(16), 4437-4446.
- BenchChem. (2025). Validating Novel Acridine-Based Probes for Live-Cell Imaging: A Comparative Guide.
- Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of Cell Science, 129(24), 4622-4632.
- BenchChem. (2025). Application Notes and Protocols: Live-Cell Imaging with Acridine-4-sulfonic acid.
- Akhtar, N., et al. (2013). Tuning the Emission Properties of Fluorescent Ligands by Changing pH: The Unusual Case of an Acridine-Containing Polyamine Macrocycle.
- Kopera, E., et al. (2013). Fluorescence images of acidic vesicles loaded with acridine orange (2.6 µM in culture medium), demonstrating green and red luminescence of the trapped dye.
- Brimijoin, S., et al. (2012). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Analytical Biochemistry, 421(2), 613-620.
- Kukharskyi, V. M., et al. (2011). Rapid method for measurement of acetylcholinesterase activity. Biopolymers and Cell, 27(2), 133-137.
- Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Semantic Scholar.
- Johnson, C. D., & Russell, R. L. (1986). A semi-automated fluorimetric method for measuring acetylcholinesterase activity in small volumes of cerebrospinal fluid and tissue extracts using acetylcholine as substrate. Journal of Neuroscience Methods, 16(4), 301-308.
- Totland, C., et al. (2020). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators.
- Abcam. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io.
- BenchChem. (2025). The Influence of pH on Acridine Orange Base Fluorescence: A Technical Guide.
- González-García, C., et al. (2004). The pH-sensitive dye acridine orange as a tool to monitor exocytosis/endocytosis in synaptosomes. Journal of Neuroscience Methods, 135(1-2), 143-152.
- Assay Genie. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit Technical Manual. Assay Genie.
- Kocabiyik, S., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 26(11), 3296.
- National Center for Biotechnology Information. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridine hydrate.
- Havran, L., et al. (2016). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 44(13), 6068-6080.
- May, B., et al. (2018). The basic oxidation forms of acridine and numbering its positions.
- Sigma-Aldrich. (n.d.).
- ChemBK. (2024). 9-AMINO-1,2,3,4-TETRAHYDRO-ACRIDINE-1-(2H)
- Sigma-Aldrich. (n.d.). 1,2,3,4-tetrahydro-acridine-9-carboxylic acid. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.).
Sources
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- 3. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: A Detailed Experimental Protocol for the Pfitzinger Reaction in the Synthesis of Tetrahydroacridine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tetrahydroacridine-4-carboxylic acid, a key precursor for tacrine and its analogues, utilizing the Pfitzinger reaction. The protocol is designed to offer both a step-by-step methodology and a deep understanding of the chemical principles involved, ensuring reproducibility and success in the laboratory.
Introduction and Significance
The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, is a robust and versatile method for synthesizing quinoline-4-carboxylic acids.[1][2] The reaction typically involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]
This particular application note focuses on the reaction between isatin and cyclohexanone, a cyclic ketone. This specific pairing is of high significance in medicinal chemistry as it yields 1,2,3,4-tetrahydroacridine-9-carboxylic acid. This molecule is a direct precursor to tacrine (1,2,3,4-tetrahydroacridin-9-amine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[5][6] The tetrahydroacridine scaffold is foundational in the development of numerous derivatives aimed at improving therapeutic efficacy and reducing side effects.[7][8] This protocol provides a reliable pathway to access this critical molecular framework.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Pfitzinger reaction is a multi-step process that transforms relatively simple starting materials into a complex heterocyclic system.
Causality Behind Experimental Choices:
-
Isatin: Serves as the foundational building block, providing the benzene ring and the nitrogen atom for the new heterocyclic ring.
-
Cyclohexanone: As the α-methylene carbonyl component, it provides the carbon atoms necessary to form the fused, saturated six-membered ring characteristic of the tetrahydroacridine structure.
-
Potassium Hydroxide (KOH): A strong base is essential for the initial, irreversible step of the reaction: the hydrolytic cleavage of the amide bond in the isatin ring.[3] This ring-opening is what activates the molecule for condensation.
-
Ethanol: A protic solvent is chosen for its ability to dissolve the potassium hydroxide and the organic reactants, facilitating a homogeneous reaction environment.
The reaction proceeds as follows:
-
Base-Catalyzed Ring Opening: The hydroxide ion attacks one of the carbonyl groups of isatin, leading to the hydrolysis of the amide bond to form the potassium salt of isatinic acid (a keto-acid).[1][3]
-
Condensation and Imine Formation: The amine group of the opened isatin intermediate condenses with the carbonyl group of cyclohexanone to form an imine (a Schiff base).
-
Tautomerization: The imine tautomerizes to the more stable enamine isomer.
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone group. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and yields the final tetrahydroacridine-4-carboxylic acid product.[3]
Caption: The Pfitzinger reaction mechanism for tetrahydroacridine synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound.
3.1. Materials and Equipment
-
Reagents: Isatin (98%+), Cyclohexanone (99%+), Potassium hydroxide (KOH, pellets, 85%+), Ethanol (95% or absolute), Acetic acid (glacial), Diethyl ether, Deionized water.
-
Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, beaker (500 mL), Buchner funnel and flask, vacuum source, filter paper, pH paper, rotary evaporator, recrystallization dish, standard laboratory glassware.
3.2. Summary of Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| Isatin | 147.13 | 0.05 | 1.0 | 7.36 g |
| Cyclohexanone | 98.14 | 0.06 | 1.2 | 5.89 g (6.2 mL) |
| Potassium Hydroxide | 56.11 | 0.20 | 4.0 | 11.22 g |
| Ethanol (95%) | - | - | - | 100 mL |
3.3. Step-by-Step Procedure
A. Reaction Setup and Execution
-
Prepare the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (11.22 g) in ethanol (100 mL). Stir until the pellets are fully dissolved. The process is exothermic and the flask may become warm.
-
Form the Isatinic Acid Salt: To the ethanolic KOH solution, add isatin (7.36 g) in portions. Stir the mixture at room temperature. A color change from a deep orange/red to a brownish or dark green suspension should be observed as the potassium salt of isatinic acid forms. Continue stirring for approximately 1 hour.[4]
-
Add the Carbonyl Compound: Add cyclohexanone (6.2 mL) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.[4][9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) if desired.
B. Work-up and Product Isolation
-
Cooling and Solvent Removal: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[4]
-
Aqueous Dissolution: To the resulting residue, add 150 mL of deionized water and stir until all the solid material dissolves. This solution contains the potassium salt of the desired carboxylic acid product.
-
Removal of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted cyclohexanone and other neutral impurities. Discard the organic layers.[4][9]
-
Precipitation of the Product: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add glacial acetic acid to acidify the solution. The product will begin to precipitate. Continue adding acid until the solution is acidic (pH ~4-5), ensuring complete precipitation.[4][9]
-
Collection and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any inorganic salts.
C. Purification and Characterization
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass or drying dish. Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.[4][10] Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
Experimental Workflow Visualization
Caption: Workflow diagram for the synthesis of tetrahydroacridine-4-carboxylic acid.
Troubleshooting and Key Insights
-
Low Yield:
-
Cause: Incomplete hydrolysis of isatin or insufficient reaction time.
-
Solution: Ensure the KOH is fully dissolved before adding isatin. Confirm the 1-hour stir time for salt formation is followed. Consider extending the reflux time to 36 hours if TLC shows significant starting material.
-
-
Oily Product During Precipitation:
-
Cause: Impurities or incomplete removal of organic solvent.
-
Solution: Ensure the diethyl ether extraction is performed thoroughly. Add the acid slowly while vigorously stirring in an ice bath to encourage the formation of a solid precipitate.
-
-
Dark-Colored Product:
-
Cause: Formation of side products due to excessive heat or impurities.
-
Solution: A dark color is common. Purification via recrystallization, perhaps with the addition of a small amount of activated charcoal during the hot filtration step, can yield a purer, lighter-colored product.
-
-
Safety: The use of strong bases like KOH requires care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.[10]
References
-
Pfitzinger reaction. In Wikipedia; 2023. [Link]
-
Design of New Tacrine derivatives/analogues. ResearchGate. [Link]
-
The Pfitzinger Reaction. (Review). Scribd. [Link]
-
A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. MDPI. [Link]
-
Chemistry of Pfitzinger Synthesis. Scribd. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors. National Institutes of Health (NIH). [Link]
-
Synthesis and characterisation of an acetylcholinesterase inhibitor. Plymouth Electronic Archive and Research Library (PEARL). [Link]
-
Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. Scribd. [Link]
- Pfitzinger Quinoline Synthesis. Unknown Source. (Link not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid for Multi-Target Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Treating Complex Diseases
The traditional "one-target, one-drug" approach has shown limited efficacy against multifactorial diseases such as Alzheimer's disease (AD), where a complex network of pathological pathways is involved.[1] This has led to the rise of the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously.[1][2][3] Within this paradigm, the 1,2,3,4-tetrahydroacridine scaffold, the core of the first FDA-approved acetylcholinesterase (AChE) inhibitor tacrine, has emerged as a privileged structure for MTDL design.[1][4] However, the clinical use of tacrine was hampered by hepatotoxicity.[4][5]
This guide focuses on a key derivative, 1,2,3,4-tetrahydroacridine-9-carboxylic acid (THA-9-CA) . The carboxylic acid functionality at the 9-position serves as a versatile synthetic handle, allowing for the covalent linkage of the tetrahydroacridine core to other pharmacophores.[6][7] This enables the creation of novel hybrid molecules with a tailored polypharmacological profile, aiming to enhance therapeutic efficacy and reduce adverse effects.[8][9]
Part 1: The Core Moiety - Synthesis and Functionalization
The 1,2,3,4-Tetrahydroacridine Scaffold: A Privileged Structure
The THA scaffold is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][10] Its planar aromatic structure allows it to interact with key residues in the active site of these enzymes. By modifying this core, particularly at the 9-position, its intrinsic activity can be retained while introducing new functionalities to engage other disease-relevant targets.
Protocol 1: Synthesis of this compound
A common and efficient method for synthesizing the THA-9-CA core is the Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a β-keto compound, in this case, 1,3-cyclohexanedione.[11][12] An improved, one-pot acidic condition protocol enhances yields and simplifies purification.[11]
Materials:
-
Isatin
-
1,3-Cyclohexanedione
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Water, Methanol (MeOH), Chloroform (CHCl₃)
-
TLC plates (silica gel)
Step-by-Step Procedure: [11]
-
Isatin Ring Opening: In a round-bottom flask, dissolve isatin (1 mmol) and potassium hydroxide (250 mg) in water (5 mL). Stir the mixture at room temperature for 15-30 minutes until the isatin dissolves and the ring opens to form the potassium salt of isatoic acid.
-
Acidification: Carefully acidify the mixture to a pH of 2-3 using concentrated hydrochloric acid. This will precipitate the isatoic acid.
-
Pfitzinger Condensation: To the acidified mixture, add 1,3-cyclohexanedione (2 mmol) and a catalytic amount of p-TsOH·H₂O (0.1 mmol).
-
Reaction Monitoring: Stir the resulting mixture at room temperature. A precipitate of the product will begin to form. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of CHCl₃/MeOH (19:3, v/v).
-
Isolation and Purification: Once the reaction is complete (as indicated by TLC), collect the precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold methanol to remove unreacted starting materials.
-
Drying: Dry the purified this compound product under vacuum. The final product can be characterized by NMR and mass spectrometry.
Causality Behind Choices: The initial base-catalyzed hydrolysis of isatin is crucial for forming the reactive isatoic acid intermediate.[12] The subsequent switch to acidic conditions, catalyzed by p-TsOH, facilitates the condensation with 1,3-cyclohexanedione, leading to the formation of the tricyclic acridine system in a one-pot procedure, which is more efficient than traditional methods that often produce resin-like byproducts.[11]
Part 2: MTDL Design and Synthesis Strategy
The carboxylic acid group of THA-9-CA is an ideal anchor point for molecular hybridization. It can be readily converted into an activated ester or acid chloride, which can then react with nucleophiles (e.g., amines, alcohols) on a second pharmacophore to form stable amide or ester linkages.[7]
Sources
- 1. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease [cris.unibo.it]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 6. This compound [myskinrecipes.com]
- 7. 1,2,3,4-Tetrahydroacridine-9-carboxamide | 42878-53-5 | Benchchem [benchchem.com]
- 8. Novel tacrine-based multi-target directed Ligands: Enhancing cholinesterase inhibition, NMDA receptor antagonism, and CNS bioavailability for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tacrine-hydroxamate derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroacridine-9-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. This compound is a key intermediate in the synthesis of various biologically active compounds, including derivatives with potential applications in neuroscience and oncology.[1] Its structure is particularly relevant in the development of acetylcholinesterase inhibitors for diseases like Alzheimer's.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
The synthesis of this compound and its derivatives is most commonly achieved through the Pfitzinger reaction or its variations.[2][3][4][5][6] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, such as cyclohexanone, in the presence of a base.[7] While effective, this method can present several challenges.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the Pfitzinger reaction using isatin and cyclohexanone with potassium hydroxide, but I am observing very low yields and a significant amount of resin-like byproducts. What could be the cause and how can I improve my yield?
Answer: This is a common issue when using traditional Pfitzinger conditions for this specific synthesis. The formation of resin-like byproducts often occurs when using aqueous potassium hydroxide with diketones like 1,3-cyclohexanedione, and similar issues can arise with cyclohexanone under these conditions.[2]
Causality and Recommended Solutions:
-
Reaction Conditions: The traditional Pfitzinger reaction, which uses a strong base like KOH in a protic solvent, can promote side reactions with cyclohexanone. An improved and more reliable method involves using an acidic catalyst.
-
Stoichiometry of Reactants: The ratio of your starting materials is crucial.
-
Recommendation: Using an excess of the cyclohexanone derivative can drive the reaction to completion. For instance, using 2.0 equivalents of 1,3-cyclohexanedione has been shown to be optimal in a similar synthesis.[2]
-
-
Incomplete Isatin Hydrolysis: The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[4][7] If this step is incomplete, the subsequent condensation will be inefficient.
-
Verification: Ensure the isatin fully dissolves and reacts with the base before adding the carbonyl compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purification Challenges
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for purifying this compound?
Answer: Purification can indeed be challenging due to the nature of the product and potential byproducts. A systematic approach to purification is essential.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. If using a basic reaction medium, acidify with an acid like concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid product.[2]
-
Filtration: Collect the crude product by vacuum filtration and wash it with cold water to remove any water-soluble impurities.[7]
-
Solvent Extraction (for basic conditions): To remove unreacted carbonyl compounds and other neutral impurities, you can dissolve the potassium salt of the product in water and extract it with a non-polar solvent like diethyl ether before acidification.[7]
-
Recrystallization: This is the most critical step for obtaining a pure product.
-
Solvent System: A mixture of ethanol and water is often effective for recrystallization.[7] Hot ethanol can also be used.[8]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form crystals.
-
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts but does not seem to go to completion, even after extended reaction times. How can I drive the reaction forward?
Answer: Incomplete reactions can be due to several factors, including suboptimal temperature, insufficient catalyst, or deactivation of reactants.
Potential Causes and Solutions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For many Pfitzinger-type reactions, refluxing is necessary.[7][9]
-
Catalyst Amount: If using a catalytic method, ensure the correct loading of the catalyst is used. For the p-TsOH catalyzed reaction, around 0.1 mmol of the catalyst for a 1 mmol scale reaction is a good starting point.[2]
-
Monitoring the Reaction: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common solvent system for TLC is a mixture of chloroform and methanol (e.g., 19:3 v/v).[2] This will help you determine if the reaction has genuinely stalled or is just slow.
-
Alternative Synthetic Routes: If the Pfitzinger reaction consistently fails, consider alternative named reactions for forming the quinoline core, such as the Friedländer or Niementowski reactions, although these may require different starting materials or harsher conditions.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the specific protocol used. With optimized, acid-catalyzed Pfitzinger conditions, yields of up to 87% have been reported for similar 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives.[2] Good to excellent yields (78-88%) have also been reported for the synthesis of various this compound derivatives using the Pfitzinger reaction.[3]
Q2: Can I use a different ketone instead of cyclohexanone?
A2: Yes, the Pfitzinger reaction is versatile and can accommodate various ketones with an α-methylene group to produce different substituted quinoline-4-carboxylic acids.[4][5][7] However, the reactivity and optimal reaction conditions may change depending on the ketone used.
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should always be followed. When working with reagents like phosphorus oxychloride (POCl₃), which is sometimes used in related syntheses, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as it is highly corrosive and reacts violently with water.[9][11] The neutralization of POCl₃ with water and a base can release a significant amount of CO₂ gas, so care must be taken to avoid pressure buildup.[9]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting range close to the reported value is indicative of high purity.[8]
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the chemical structure.
-
FT-IR: Will show characteristic peaks for the carboxylic acid (C=O and O-H stretches) and the aromatic rings.
-
Mass Spectrometry: Will confirm the molecular weight of the compound. The expected molecular weight for this compound is 227.26 g/mol .[1][3]
-
Experimental Protocols
Optimized Acid-Catalyzed Synthesis of 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (A closely related derivative)
This protocol is adapted from an improved Pfitzinger reaction method and serves as an excellent starting point for optimizing the synthesis of the target compound.[2]
Materials:
-
Isatin (1 mmol, 147 mg)
-
1,3-Cyclohexanedione (2 mmol, 224 mg)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 17 mg)
-
Potassium hydroxide (250 mg)
-
Water (5 mL)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, stir a mixture of isatin (147 mg, 1 mmol) and potassium hydroxide (250 mg) in water (5 mL) at room temperature for 5-30 minutes until the isatin dissolves.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.
-
Add 1,3-cyclohexanedione (224 mg, 2 mmol) and p-TsOH·H₂O (17 mg, 0.1 mmol).
-
Stir the resulting mixture at room temperature. A precipitate should appear.
-
Monitor the reaction progress by TLC (silica gel; CHCl₃/MeOH, 19:3, v/v).
-
Once the reaction is complete, collect the precipitate by filtration, wash with cold water, and dry to obtain the product.
Reaction Mechanism Overview:
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Sciencemadness Discussion Board - Synthesis of Tacrine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pfitzinger Synthesis of Tetrahydroacridines
Welcome to the technical support center for the Pfitzinger synthesis of tetrahydroacridines and their precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful reaction to build quinoline scaffolds, particularly those related to tacrine and its analogues. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate experimental challenges and optimize your synthetic outcomes.
Understanding the Foundation: The Pfitzinger Reaction Mechanism
The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, providing a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, all under basic conditions.[1][2][3] Understanding this mechanism is critical for effective troubleshooting, as each step represents a potential point of failure or optimization.
The reaction proceeds via a base-catalyzed cascade:
-
Ring Opening: The amide bond of isatin is first hydrolyzed by a strong base (e.g., KOH), opening the five-membered ring to form a keto-acid intermediate (isatinic acid).[4]
-
Condensation & Tautomerization: This intermediate's aniline moiety condenses with the carbonyl compound (in this case, a cyclic ketone like cyclohexanone for tetrahydroacridine synthesis) to form an imine. The imine then tautomerizes to its more stable enamine form.[1][5]
-
Cyclization & Dehydration: A final intramolecular cyclization, driven by the enamine attacking the ketone, followed by dehydration, yields the aromatic quinoline-4-carboxylic acid product.
Caption: The Pfitzinger reaction mechanism for quinoline synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction has failed to initiate or shows very low conversion. What are the likely causes?
A1: Failure to initiate or low conversion is often linked to the initial ring-opening step or issues with reactant quality.
-
Probable Cause 1: Incomplete Hydrolysis of Isatin. The Pfitzinger reaction requires a strong base to hydrolyze the isatin amide bond.[1][4] Insufficient base or a weak base will prevent the formation of the key isatinic acid intermediate.
-
Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure at least 3-4 equivalents of base relative to isatin are used to drive the hydrolysis and subsequent steps. The color of the solution should change from the initial color of isatin (often orange/red) to a darker brown or deep purple, indicating the formation of the potassium salt of isatinic acid.[5]
-
-
Probable Cause 2: Poor Quality of Reactants or Solvent. Isatin can degrade over time. The cyclic ketone should be pure, as impurities can interfere with the condensation. "Wet" or non-anhydrous solvents can dilute the base and affect reaction kinetics.
-
Solution: Use freshly purchased or purified isatin. Distill the cyclic ketone if its purity is questionable. While the reaction is tolerant to some water (some protocols use aqueous ethanol), ensure your primary solvent (e.g., ethanol) is of an appropriate grade.
-
-
Probable Cause 3: Low Reaction Temperature. While the reaction proceeds at reflux, significantly lower temperatures may not provide sufficient activation energy for the condensation and cyclization steps.
-
Solution: Ensure the reaction is maintained at a steady reflux temperature (for ethanol, this is ~78-80°C).[2] Monitor the temperature with an external thermometer.
-
Q2: The reaction works, but my yields are consistently low (<40%). How can I improve this?
A2: Low yields often point to incomplete reactions, side reactions, or product loss during workup.
-
Probable Cause 1: Insufficient Reaction Time. The Pfitzinger condensation and cyclization can be slow, especially with sterically hindered ketones.
-
Probable Cause 2: Competing Side Reactions. The primary competing pathway is often a self-condensation of the ketone (an aldol condensation), especially under strong basic conditions.
-
Solution: While a stoichiometric amount of the ketone can be used, some protocols suggest a slight excess (1.1 to 1.5 equivalents) to favor the Pfitzinger pathway.[5] However, a large excess can promote self-condensation. Add the ketone to the solution of hydrolyzed isatin gradually rather than all at once.
-
-
Probable Cause 3: Product Loss During Workup. The quinoline-4-carboxylic acid product is precipitated by acidification. If the pH is too low or too high, the product may remain partially dissolved.
-
Solution: Carefully acidify the aqueous solution after the ether wash. Use a pH meter or pH paper to adjust the pH to approximately 4-5, which is typically the isoelectric point for these molecules, maximizing precipitation.[5] Perform the acidification in an ice bath to decrease the product's solubility.
-
Q3: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be?
A3: The most common impurity is often unreacted isatin or byproducts from the Halberkann variant reaction if N-acyl isatins are inadvertently formed.
-
Probable Cause 1: Unreacted Starting Material. Incomplete reaction will leave behind isatin and the ketone.
-
Solution: The workup is designed to remove these. The unreacted ketone and other neutral impurities are removed by an ether wash of the basic aqueous solution.[5][6] If you suspect unreacted isatin is precipitating with your product, ensure the initial basic solution is thoroughly filtered before acidification if any solids are present.
-
-
Probable Cause 2: Halberkann Variant Byproduct. If using N-substituted or N-acyl isatins, the reaction can proceed via the Halberkann variant, yielding 2-hydroxy-quinoline-4-carboxylic acids instead of the expected product.[1][4] This can also occur if an acylating agent is present as an impurity.
-
Solution: Ensure the purity of your isatin starting material. Characterize the byproduct using NMR and Mass Spectrometry to confirm its structure. If it is the 2-hydroxy byproduct, the synthetic strategy may need to be revised.
-
-
Probable Cause 3: Decarboxylation. Although it typically requires higher temperatures, some decarboxylation of the quinoline-4-carboxylic acid product can occur, leading to a more non-polar impurity.
-
Solution: Avoid excessive heating during workup or drying. Purify the final product via recrystallization from a suitable solvent like ethanol, an ethanol/water mixture, or DMF to separate the carboxylic acid (less soluble) from its decarboxylated counterpart (more soluble).
-
Caption: A workflow for troubleshooting common Pfitzinger synthesis issues.
Frequently Asked Questions (FAQs)
-
What is the optimal base and solvent system? A 3-5 M solution of potassium hydroxide (KOH) in 95% ethanol is the most commonly reported and effective system.[6] Ethanol serves as a good solvent for both the organic reactants and, to some extent, the potassium salt intermediates.
-
Can this reaction be accelerated? Yes. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from 24 hours to as little as 9-15 minutes, often with comparable or improved yields.[5] This is due to efficient and rapid heating.
-
How do I purify the final tetrahydroacridine precursor? The most effective method is recrystallization. Ethanol, ethanol/water mixtures, or dimethylformamide (DMF) are commonly used solvents. The crude product, obtained after acidification and filtration, should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.[2][5]
-
The product is a quinoline-4-carboxylic acid. How is this converted to a tetrahydroacridine like tacrine? The synthesis of tacrine itself from the Pfitzinger product is a multi-step process that typically involves:
-
Decarboxylation of the quinoline-4-carboxylic acid.
-
Conversion of the resulting quinoline to a 9-chloroquinoline derivative.
-
Nucleophilic substitution of the chlorine with an amino group. The Pfitzinger reaction builds the core heterocyclic scaffold.
-
Validated Experimental Protocols
Protocol 1: Conventional Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid
This protocol is a generalized procedure adapted from established literature methods.[2][5][6]
Materials:
-
Isatin (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Diethyl ether
-
Acetic Acid (glacial) or 1M HCl
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (4.0 eq) in 95% ethanol (approx. 5 mL per gram of isatin).
-
Isatin Hydrolysis: Add isatin (1.0 eq) to the basic solution. Stir the mixture at room temperature for 1 hour. A distinct color change from orange/red to a dark brown/purple solution should be observed.
-
Addition of Ketone: To this mixture, add cyclohexanone (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 24 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with a drop of acetic acid).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Workup - Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the solution to a separatory funnel and wash with diethyl ether (2x volumes) to remove unreacted cyclohexanone and other neutral impurities.
-
Workup - Precipitation: Place the aqueous layer in an ice bath and acidify slowly with acetic acid or 1M HCl, stirring continuously, until the pH reaches 4-5. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, then with a small amount of cold ethanol.
-
Drying & Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from rapid synthesis procedures.[5]
Procedure:
-
Setup: In a microwave-safe reaction vessel, add isatin (1.0 eq) to a 33% aqueous solution of KOH.
-
Addition of Ketone: To this solution, add cyclohexanone (1.1 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9-15 minutes at a temperature of 100-120°C.
-
Workup: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture.
-
Isolation: Acidify with acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.
Data Summary: Pfitzinger Reaction Yields
The table below summarizes typical yields for the Pfitzinger reaction with various cyclic ketones under conventional heating conditions.
| Carbonyl Compound | Base | Solvent | Time (h) | Typical Yield (%) |
| Cyclohexanone | KOH | Ethanol | 24 | 65-80% |
| Cyclopentanone | KOH | Ethanol | 24 | 60-75% |
| 4-Methylcyclohexanone | KOH | Ethanol | 36 | 55-70% |
| Acetone | KOH | Ethanol | 24 | 70-85% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
References
-
Wikipedia. Pfitzinger reaction. [Link]
-
Wikipedia. Pfitzinger-Reaktion. [Link]
-
ResearchGate. Design of New Tacrine derivatives/analogues. [Link]
-
Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]
-
ResearchGate. A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]
-
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
-
YouTube. Pfitzinger Reaction|Synthesis of Quinoline derivatives from Isatin (Tribulin)|NET|GATE|JAM|BSc|MSc|. [Link]
-
MDPI. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. [Link]
-
ResearchGate. Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. [Link]
-
National Institutes of Health. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors. [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. [Link]
-
Plymouth Electronic Archive and Research Library. Synthesis and characterisation of an acetylcholinesterase inhibitor. [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Tetrahydroacridine Derivatization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroacridine derivatives. It is designed to be a practical resource for optimizing reaction conditions and troubleshooting common experimental challenges.
Introduction to Tetrahydroacridine Synthesis
Tetrahydroacridine and its derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, most notably as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] The successful synthesis of these molecules is paramount for further drug discovery and development efforts. This guide will focus on the prevalent and versatile Friedländer annulation reaction for constructing the tetrahydroacridine core, providing expert insights into optimizing reaction parameters and resolving common experimental hurdles.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of tetrahydroacridine derivatives.
1. What are the most critical parameters to consider when optimizing the Friedländer synthesis of tetrahydroacridines?
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][6] The most critical parameters to optimize are:
-
Catalyst: The choice between an acid or base catalyst can significantly impact reaction rate and yield. Common base catalysts include potassium hydroxide, sodium ethoxide, and piperidine, while acid catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can also be effective.[3][7] The selection often depends on the specific substrates being used.
-
Solvent: The reaction medium plays a crucial role. While some modern protocols advocate for solvent-free conditions, traditional methods often employ alcohols or aqueous solutions for reflux.[3][7] The choice of solvent can influence reactant solubility and reaction temperature.
-
Temperature: Reaction temperature is a key factor affecting the rate of reaction. Many Friedländer syntheses are conducted at elevated temperatures, often under reflux conditions.[3] However, excessively high temperatures can lead to side product formation and degradation.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.[7] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
2. How do I choose the appropriate starting materials for my desired tetrahydroacridine derivative?
The structure of the final tetrahydroacridine derivative is dictated by the choice of the o-aminoaryl aldehyde/ketone and the cyclic ketone.
-
o-Aminoaryl Aldehyde/Ketone: The substituents on this aromatic ring will be present on the final acridine core.
-
Cyclic Ketone: The size of the cycloalkane ring in the ketone (e.g., cyclohexanone, cyclopentanone) will determine the nature of the resulting saturated portion of the tetrahydroacridine.
It is essential to use high-purity starting materials to minimize the formation of side products.[7]
3. What are the common side reactions in tetrahydroacridine synthesis, and how can they be minimized?
Side product formation is a common challenge. Potential side reactions include self-condensation of the carbonyl compounds or polymerization. To minimize these:
-
Control Stoichiometry: Using an appropriate molar ratio of the reactants is important. For instance, in some syntheses, using a twofold excess of one reactant can improve the yield of the desired product.[8]
-
Optimize Catalyst Loading: The amount of catalyst used can significantly influence the reaction's selectivity.[7] It is advisable to screen different catalyst loadings to find the optimal concentration.
-
Temperature Control: Carefully controlling the reaction temperature can favor the desired reaction pathway over side reactions.[7]
4. How can I effectively monitor the progress of my reaction?
Regularly monitoring the reaction is key to achieving optimal results. Thin Layer Chromatography (TLC) is a simple and effective technique for this purpose. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot with a different Rf value indicates product formation. For more quantitative analysis, HPLC can be employed.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of tetrahydroacridine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.[7] | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. |
| Incorrect Catalyst or Catalyst Loading: The chosen catalyst may not be effective for the specific substrates, or the concentration may be too low.[7] | Screen different acid and base catalysts. Optimize the catalyst loading by performing small-scale reactions with varying amounts of the catalyst. | |
| Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction or lead to side products.[7] | Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Presence of Water: Moisture can interfere with some catalytic systems and hydrolyze intermediates.[9] | Use anhydrous solvents and reagents. Consider adding a drying agent like sodium sulfate to the reaction mixture.[9] | |
| Formation of Multiple Products/Byproducts | Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions. | Carefully control the molar ratios of your starting materials. |
| Reaction Time Too Long: Extended reaction times can lead to the formation of degradation products.[7] | Monitor the reaction closely by TLC and stop the reaction once the starting materials are consumed. | |
| High Reaction Temperature: Excessive heat can promote side reactions. | If byproducts are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Purification | Product is Insoluble or Poorly Soluble: The product may precipitate from the reaction mixture, making extraction difficult. | Try dissolving the crude product in a different solvent system. Consider using a solvent like pyridine to aid dissolution before purification.[10] |
| Co-elution with Impurities during Chromatography: Impurities may have similar polarity to the desired product. | Optimize your chromatography conditions. Try different solvent systems (mobile phases) or stationary phases. | |
| Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction.[7] | Perform multiple extractions with the organic solvent. Adjust the pH of the aqueous layer to minimize the solubility of the product.[11] | |
| Inconsistent Reaction Outcomes | Variability in Reagent Quality: Different batches of reagents or solvents may have varying levels of purity or water content. | Use reagents and solvents from the same batch for a series of experiments. Always use high-purity, anhydrous solvents when necessary. |
| Inaccurate Measurement of Reagents: Small errors in weighing or measuring reagents can lead to significant variations in results. | Use calibrated balances and glassware. Prepare stock solutions of catalysts where appropriate to ensure consistent dosing. |
Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine
This protocol describes a general procedure for the synthesis of the parent 1,2,3,4-tetrahydroacridine via a base-catalyzed Friedländer condensation.
Materials:
-
2-Aminobenzaldehyde
-
Cyclohexanone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reactants: To the stirred solution, add cyclohexanone (1.1 eq) followed by a solution of potassium hydroxide (0.2 eq) in a small amount of ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizing the Process
Friedländer Annulation Mechanism
Caption: The reaction mechanism for the Friedländer synthesis of tetrahydroacridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in tetrahydroacridine synthesis.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Retrieved from [Link]
-
Farat, O. K., et al. (2020). Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, H., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kappe, C. O. (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Retrieved from [Link]
-
Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroacridine-9-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical scaffold in their work. This compound serves as a key intermediate in the development of therapeutic agents, particularly in neuroscience for targeting enzymes like acetylcholinesterase in the context of Alzheimer's disease research.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side product formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of this compound, primarily via the Pfitzinger reaction—the most conventional route.[2][3]
Question 1: My reaction is producing a large amount of intractable, resin-like byproduct with very little of the desired product. What is causing this?
Answer: This is the most frequently reported issue and is almost always linked to the use of traditional Pfitzinger reaction conditions. The classic protocol involves the condensation of isatin with an α-methylene carbonyl compound (in this case, 1,3-cyclohexanedione) by heating in a basic solution, such as potassium hydroxide (KOH) in an ethanol/water mixture.[4][5]
Causality: The strongly basic conditions (e.g., KOH) promote undesired side reactions. The primary culprit is the base-catalyzed self-condensation and polymerization of 1,3-cyclohexanedione, which is highly susceptible to such reactions. This leads to the formation of complex, high-molecular-weight polymeric materials, which appear as a resin and make product isolation extremely difficult.[4] Studies have shown that attempting this synthesis under these standard basic conditions often results in failure, yielding minimal target material.[4]
Question 2: How can I modify the Pfitzinger reaction to prevent the formation of these resinous byproducts?
Answer: The most effective solution is to switch from basic to acidic catalysis. An improved, one-pot protocol utilizing p-toluenesulfonic acid (p-TsOH) in an aqueous medium has been demonstrated to be highly effective.[4]
Causality: Performing the condensation under acidic conditions circumvents the base-catalyzed polymerization pathways of 1,3-cyclohexanedione. The acid catalyst facilitates the key condensation and cyclization steps required to form the acridine core while suppressing the competing side reactions. This method is not only higher yielding but also more cost-effective and environmentally friendly as it uses water as the solvent.[4]
Below is a workflow diagram to guide your decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for Pfitzinger synthesis.
Question 3: What is the optimal protocol for the acid-catalyzed synthesis?
Answer: The following protocol is adapted from a successfully reported improved Pfitzinger synthesis.[4]
Detailed Experimental Protocol: Acid-Catalyzed Synthesis
-
Isatin Preparation: In a suitable reaction vessel, dissolve isatin (1.0 mmol) and potassium hydroxide (1.7 mmol) in water (5 mL). Stir the mixture at room temperature. The initial purple color will change as the isatin ring opens to form the potassium salt of isatinic acid.
-
Acidification & Reactant Addition: After stirring for 15-30 minutes, acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3. To this acidic solution, add 1,3-cyclohexanedione (2.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Reaction: Stir the resulting mixture at room temperature. The product will begin to precipitate out of the solution.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as Chloroform/Methanol (19:3, v/v).
-
Isolation: Once the reaction is complete (typically indicated by the consumption of isatin), collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining catalyst and water-soluble impurities.
-
Drying: Dry the product in a vacuum oven to obtain the crude 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Note: The "1-oxo" is a result of using 1,3-cyclohexanedione and is a common precursor.
Question 4: My final product is still impure after filtration. What is the best purification strategy?
Answer: For carboxylic acids, a combination of recrystallization and acid-base extraction is highly effective.
Purification Workflow
-
Acid-Base Extraction:
-
Dissolve the crude solid in a dilute aqueous base solution, such as 1 M sodium hydroxide (NaOH), to form the water-soluble sodium carboxylate salt.[6]
-
Filter the basic solution to remove any neutral, base-insoluble impurities.
-
Extract the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to further remove neutral organic impurities.[5][6]
-
Cool the aqueous layer in an ice bath and slowly re-acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates completely (typically at pH 4-5).[5]
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry.
-
-
Recrystallization:
The diagram below outlines the general purification strategy.
Caption: General purification strategy for the carboxylic acid product.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the Pfitzinger synthesis?
The Pfitzinger reaction proceeds through several distinct steps:[3][7]
-
Base-Induced Ring Opening: The amide bond of isatin is hydrolyzed by a base (or in the first step of the acid-catalyzed version, prepared as the salt) to form an intermediate keto-acid (isatinic acid).
-
Condensation: The aniline amine of the opened isatin condenses with the ketone of the 1,3-cyclohexanedione to form an imine.
-
Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine.
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto-acid carbonyl group. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system, yielding the final product.
Caption: Simplified Pfitzinger reaction mechanism.
Are there any alternative synthetic routes I should consider?
While the Pfitziner reaction is the most direct route to this specific carboxylic acid, other classical methods for quinoline synthesis exist, such as the Friedländer or Doebner-von Miller syntheses.[8] For constructing pyridine-based ring systems more broadly, methods like the Bönnemann cyclization , which involves the cobalt-catalyzed trimerization of a nitrile with two alkyne molecules, are also known, though less directly applicable for this target.[9] However, for this specific target, the optimized Pfitzinger reaction remains the most practical and efficient choice.
How does the substituent on the isatin ring affect the reaction?
The electronic nature of substituents on the isatin ring can influence the reaction rate and yield. Electron-donating groups can sometimes increase the nucleophilicity of the intermediate aniline, while strong electron-withdrawing groups, like a nitro group (e.g., 5-nitroisatin), can cause solubility issues in the aqueous medium and hinder the reaction.[4] It is important to consider the properties of your specific substituted isatin.
Summary of Recommended Reaction Conditions
| Parameter | Traditional Pfitzinger (High Side Products) | Improved Pfitzinger (Recommended) |
| Catalyst | Strong Base (e.g., KOH) | Catalytic Acid (p-TsOH) |
| Solvent | Ethanol / Water | Water |
| Temperature | Reflux / High Temp | Room Temperature |
| Key Issue | Resin-like byproduct formation[4] | Generally clean precipitation |
| Typical Yield | Low to None | Moderate to Good |
References
-
Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins. (2012). HETEROCYCLES, 85(6). [Link]
-
Pfitzinger Reaction. (1944). Chemical Reviews, 35(2), 152. [Link]
-
This compound Product Description. MySkinRecipes. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
Bönnemann-Synthese. Wikipedia. [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). European Journal of Medicinal Chemistry, 129, 204-232. [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bönnemann-Synthese – Wikipedia [de.wikipedia.org]
Technical Support Center: Refining Purification Methods for 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid Analogs
Welcome to the Technical Support Center for the purification of 1,2,3,4-tetrahydroacridine-9-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these heterocyclic compounds.
The unique structure of this compound, featuring a basic nitrogenous heterocycle and an acidic carboxylic acid group, presents specific challenges in purification. This guide will address these issues with scientifically grounded explanations and practical, field-proven solutions.
I. Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Column Chromatography
Question 1: My compound streaks badly on the silica gel TLC plate and column, leading to poor separation. What is the cause and how can I fix it?
Answer: Streaking, or tailing, is a frequent issue when purifying nitrogen-containing heterocyclic compounds like tetrahydroacridine derivatives on standard silica gel.[1]
-
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The basic nitrogen atom in the acridine ring can interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow elution, which manifests as streaking.[1]
-
Solutions:
-
Incorporate a Basic Modifier: Add a small percentage (0.1-2%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your mobile phase.[2][3] This will neutralize the acidic silanol groups, minimizing the strong interaction with your compound and resulting in more symmetrical peaks.
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase. Neutral alumina can be a good alternative for basic compounds.[2] For highly polar analogs, reversed-phase chromatography on a C18 column is often the method of choice.[2][4]
-
Question 2: My highly polar analog either doesn't move from the baseline (low Rf) in non-polar solvent systems or shoots up to the solvent front (high Rf) in polar systems on TLC. How do I achieve an optimal Rf value for good separation?
Answer: Achieving an ideal Rf value (typically between 0.2 and 0.4 for the compound of interest) is crucial for effective column chromatography separation.[5]
-
Causality: Highly polar compounds have a strong affinity for the polar silica gel stationary phase, resulting in low mobility with non-polar solvents. Conversely, highly polar solvents will have a strong affinity for the compound, moving it quickly up the plate.
-
Solutions:
-
Utilize a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For instance, you can begin with 100% dichloromethane (DCM) and slowly introduce methanol. A common gradient for polar compounds is a DCM/methanol system.[6]
-
Employ Reversed-Phase Chromatography: For exceptionally polar compounds, reversed-phase chromatography is highly effective.[2] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first in this system.[6] Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for carboxylic acids.[2][4]
-
Question 3: I'm experiencing low recovery of my compound after column chromatography. Where could it be going?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to decomposition on the column.
-
Causality: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[2] Alternatively, very polar compounds may bind so strongly to the silica that they do not elute with the chosen solvent system.
-
Solutions:
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for about an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica.
-
Use a Less Acidic Stationary Phase: If decomposition is suspected, switch to neutral alumina or consider reversed-phase chromatography.[2]
-
Increase Solvent Polarity Drastically: If your compound is not eluting, a significant increase in the mobile phase polarity may be necessary. A gradient up to 100% methanol or even a small percentage of acetic acid in the mobile phase might be required to elute a carboxylic acid.
-
Crystallization
Question 4: My compound "oils out" instead of forming crystals. What's happening and how can I induce crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.[2]
-
Solutions:
-
Add More Solvent: If an oil forms, try adding a small amount of hot solvent to redissolve it, and then allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the supersaturated solution to initiate crystallization.[2]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but is miscible with your crystallization solvent. This will gradually decrease the solubility of your compound and promote crystallization.[7]
-
Question 5: My crystals are colored, but I expect a colorless compound. How can I remove colored impurities?
Answer: The color is likely due to the co-crystallization of colored impurities with your product.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal.[7] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification strategy for a novel this compound analog?
A1: Always start with Thin Layer Chromatography (TLC) to assess the polarity of your compound and the number of impurities.[5] Test a range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to polar (e.g., dichloromethane/methanol).[6] This will help you decide whether normal-phase or reversed-phase chromatography is more appropriate and will guide your choice of eluent for column chromatography.[8]
Q2: Can I purify my compound without using chromatography?
A2: It depends on the nature of the impurities. If the main impurities have significantly different acid-base properties, an acid-base extraction can be a powerful initial purification step. For example, you can dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified and extracted with an organic solvent to recover the purified product. Recrystallization is also a powerful technique for final purification if a suitable solvent system can be found.[9]
Q3: How do I confirm the purity of my final product?
A3: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and can often detect impurities not visible by TLC.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[11]
III. Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography with a Basic Modifier
This protocol is suitable for moderately polar analogs that exhibit streaking on silica gel.
-
TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf of ~0.3. A good starting point is a mixture of dichloromethane and methanol. Once a suitable ratio is found, add 0.5% triethylamine to the solvent system and run another TLC to confirm that streaking is reduced.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, "dry loading" is recommended. To do this, dissolve your compound, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase containing the basic modifier. If a gradient is needed, slowly increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Column Chromatography
This protocol is ideal for highly polar analogs.[4]
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol, DMSO, or DMF.[2]
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a free-flowing powder.[2]
-
Column Equilibration: Use a pre-packed C18 column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[2]
-
Elution: Load the sample onto the column and begin the elution. A gradient from a high aqueous content to a high organic content is typically used. For example, start with 95:5 water:acetonitrile and gradually increase the acetonitrile concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze by HPLC or TLC (if using C18 TLC plates). Combine the pure fractions and remove the solvent. Note that removing water from the final fractions may require lyophilization (freeze-drying).
Protocol 3: Recrystallization
This protocol is for the final purification of a solid compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Workflows
Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common column chromatography issues.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
V. Data Summary Table
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography | Good for separating non-polar to moderately polar compounds; cost-effective. | Can cause streaking with basic compounds; may lead to decomposition on acidic silica. | Analogs with low to moderate polarity. |
| Reversed-Phase Chromatography | Excellent for purifying polar and highly polar compounds; less risk of decomposition.[4] | More expensive stationary phases; removal of aqueous mobile phases can be time-consuming. | Highly polar or water-soluble analogs. |
| Recrystallization | Can provide very high purity for solid compounds; scalable. | Finding a suitable solvent can be challenging; may not be effective if impurities co-crystallize.[2] | Final purification step for solid products. |
| Acid-Base Extraction | Quick and effective for removing impurities with different pKa values; good for initial cleanup. | Only applicable if the product and impurities have distinct acidic/basic properties. | Crude mixtures containing acidic or basic impurities. |
VI. References
-
Kaczmarek, Ł., et al. (2019). Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1267. [Link]
-
Cirrincione, G., et al. (2024). A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. Molecules, 29(6), 1386. [Link]
-
Reddy, P. V. G., et al. (2023). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. RSC Advances, 13(28), 19205-19214. [Link]
-
Kumar, A., et al. (2021). Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
-
Abdel-rahman, H. M., et al. (2023). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega, 8(29), 26235-26255. [Link]
-
Vlase, L., et al. (2005). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Farmacia, 53(5), 65-72. [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
El-Sheshtawy, H. S., et al. (2019). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. Crystal Growth & Design, 19(8), 4884-4893. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 14(1), 1-22. [Link]
-
Villalobos, A., & Biggers, C. K. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. U.S. Patent No. 5,141,931.
-
Li, Y., et al. (2012). An improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanedione. Heterocycles, 85(6), 1417-1424. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]
-
Klasen, S., et al. (2014). Process for the purification of carboxylic acids. WO 2014/095080 A2.
-
University of California, Los Angeles. (n.d.). Flash Column Chromatography. [Link]
-
Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
Villalobos, A., & Biggers, C. K. (1996). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. EP 0500006 B1.
-
Gabryel, M., & Puzanowska-Tarasiewicz, H. (1993). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 656(1-2), 335-347. [Link]
-
El-Sheshtawy, H. S., et al. (2019). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. Crystal Growth & Design, 19(8), 4884-4893. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Villalobos, A., & Biggers, C. K. (1995). Process for preparing 9-amino-1,2,3,4-tetrahydroacridine. CZ 280649 B6.
-
Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Link]
-
Al-Ostoot, F. H., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. Molecules, 22(3), 443. [Link]
-
Smith, A. M., et al. (2017). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 17(11), 5951-5959. [Link]
-
Andersen, L. V., et al. (2008). Accurate identification and quantification of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid in urine drug testing: evaluation of a direct high efficiency liquid chromatographic-mass spectrometric method. Journal of Chromatography B, 871(1), 101-108. [Link]
-
Kumar, S., & Nanda, A. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(12), 2977-2991. [Link]
-
Santos, A. C. C., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896. [Link]
-
Wujec, M., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. Molecules, 24(14), 2605. [Link]
-
Fritz, C., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11376-11394. [Link]
Sources
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- 4. teledyneisco.com [teledyneisco.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.rochester.edu [chem.rochester.edu]
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- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Accurate identification and quantification of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid in urine drug testing: evaluation of a direct high efficiency liquid chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Tetrahydroacridine (THA) Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 9-amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine (THA). This guide is designed for researchers, medicinal chemists, and process development professionals to address the common and often complex challenges encountered when scaling up THA synthesis from the laboratory bench to larger-scale production. Our goal is to provide practical, field-proven insights and actionable troubleshooting strategies to ensure a robust, reproducible, and safe synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tetrahydroacridine (THA) and its derivatives?
A1: The most prevalent and historically significant method for synthesizing the tetrahydroacridine core is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as cyclohexanone.[1][2][3][4] A common variation for producing 9-amino-THA (tacrine) specifically involves the reaction between 2-aminobenzonitrile and cyclohexanone, typically in the presence of a Lewis acid catalyst.[5][6]
Q2: Why is scaling up the Friedländer synthesis of THA challenging?
A2: Scaling up any chemical synthesis introduces complexities not always apparent at the bench scale. For the Friedländer synthesis of THA, key challenges include managing reaction exotherms, ensuring efficient mixing in larger volumes, preventing impurity amplification, and handling potentially hazardous reagents and reaction conditions at scale.[7] For instance, localized overheating in a large reactor can lead to side reactions and the formation of colored impurities, which are difficult to remove.[8]
Q3: What are the primary safety concerns when synthesizing THA on a larger scale?
A3: Key safety considerations include the handling of corrosive acid catalysts (e.g., POCl₃, BF₃·Et₂O), the management of high reaction temperatures which can lead to pressure build-up, and the potential for runaway reactions due to exothermic events.[7][9][10] It is crucial to have robust temperature control, adequate pressure relief systems, and to work in a well-ventilated area with appropriate personal protective equipment (PPE).[8]
Q4: Are there greener or more sustainable alternatives to traditional solvents for THA synthesis?
A4: Yes, recent research has focused on developing more environmentally friendly protocols. Deep Eutectic Solvents (DESs) have emerged as a promising alternative to volatile organic compounds (VOCs).[11][12] Studies have shown that using a DES, such as a mixture of choline chloride and zinc chloride, can lead to high yields of tacrine (up to 98%) with the added benefits of being non-flammable, having low volatility, and often requiring no further purification of the product.[12]
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the scale-up of THA synthesis.
Problem Area 1: Low Reaction Yield and Incomplete Conversion
Q: My THA synthesis yield is significantly lower at a 10g scale compared to my 1g scale experiments, and TLC/HPLC analysis shows a large amount of unreacted 2-aminobenzonitrile. What's going wrong?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a systematic approach to diagnose and solve the issue.
-
Causality: The Friedländer annulation is typically a condensation reaction that produces water as a byproduct. On a small scale, this water may evaporate more readily. In a larger, sealed reactor, water can accumulate and shift the reaction equilibrium back towards the starting materials, thus stalling the reaction. Furthermore, inefficient mixing at scale can lead to poor contact between reactants and the catalyst.[8][10]
-
Troubleshooting Steps:
-
Improve Water Removal: If your reaction is run at high temperatures in a solvent like toluene or xylene, ensure your Dean-Stark trap or equivalent azeotropic distillation setup is functioning efficiently at the larger scale. The rate of water removal should be monitored.
-
Optimize Mixing: A magnetic stir bar that is effective in a 100 mL flask is inadequate for a multi-liter reactor. Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure proper homogenization of the reaction mixture.[7] Dead zones in the reactor where mixing is poor can be a major source of incomplete reactions.[7]
-
Re-evaluate Catalyst Loading: While catalyst loading is typically expressed in mol%, the efficiency can decrease at scale if mixing is not optimal. Consider a slight increase in the catalyst loading (e.g., from 1.0 mol% to 1.2-1.5 mol%) after ensuring the mixing is optimized. Different Lewis acids can also have a significant impact on yield.[5]
-
Problem Area 2: Formation of Impurities and Colored Byproducts
Q: My final THA product is a dark, oily solid that is difficult to purify, whereas my lab-scale product was a clean, crystalline solid. What is causing this discoloration and how can I prevent it?
A: The formation of colored impurities is often a sign of side reactions or product degradation, which are amplified at scale due to thermal gradients and longer reaction times.
-
Causality: Localized overheating within the reactor can lead to the formation of byproducts.[7][8] The THA molecule itself can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Side reactions, which are minor at the lab scale, can become significant contributors to the product profile in larger batches.[7]
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a jacketed reactor with a circulating thermal fluid to provide even heating. Avoid direct heating with a mantle on a large flask, as this creates hot spots. Monitor the internal reaction temperature with a calibrated probe, not just the temperature of the heating bath.[10]
-
Maintain an Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a gentle positive pressure throughout the reaction. This will minimize the risk of oxidation.[8]
-
Optimize Reaction Time and Temperature: Create a reaction profile by taking samples at regular intervals and analyzing them by HPLC. This will help you determine the point at which the reaction is complete and before significant byproduct formation begins. It may be beneficial to run the reaction at a slightly lower temperature for a longer period to improve selectivity.
-
Problem Area 3: Product Isolation and Purification Issues
Q: During work-up, I'm struggling with the crystallization of my THA product. It either 'oils out' or forms very fine particles that are difficult to filter. What should I do?
A: Crystallization is highly sensitive to scale. The cooling rate, solvent choice, and presence of impurities all play a critical role.
-
Causality: Rapid cooling of a saturated solution, especially in the presence of impurities that can act as crystallization inhibitors, often leads to the formation of fine powders or oils.[10] The solvent system that worked at a small scale may not be optimal for the larger volume and different cooling profile of a bigger reactor.
-
Troubleshooting Steps:
-
Control the Cooling Rate: Implement a slow, controlled cooling ramp for the crystallization process. A programmable circulator on the reactor jacket is ideal for this. A slower cooling rate allows for the growth of larger, more easily filterable crystals.[10]
-
Optimize the Solvent System: You may need to adjust your crystallization solvent or solvent ratio. Consider using a co-solvent system (an anti-solvent) to induce crystallization more controllably. Perform small-scale solubility tests to identify the ideal solvent system for your scaled-up process.
-
Seeding: Introduce a small quantity of pure THA crystals (seed crystals) at the point of supersaturation to encourage controlled crystal growth and prevent oiling out.
-
Purification Prior to Crystallization: If the crude product is highly impure, consider a preliminary purification step, such as a pass through a silica gel plug or an activated carbon treatment, to remove colored impurities that may be inhibiting proper crystallization.
-
Experimental Protocols & Data
Protocol: Scale-Up Synthesis of Tacrine (THA) using a Deep Eutectic Solvent
This protocol is adapted from a sustainable synthesis approach and is designed for a 3g scale.[11][12]
Materials:
-
2-Aminobenzonitrile (3.0 g, 25.4 mmol)
-
Cyclohexanone (2.6 mL, 25.4 mmol)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Choline Chloride (ChCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Isopropyl Alcohol (iPrOH)
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): In a flask, combine ZnCl₂ and ChCl in a 1:1 molar ratio. Heat the mixture gently with stirring until a clear, homogeneous liquid is formed. For this scale, prepare approximately 15 g of the DES.
-
Reaction Setup: To the prepared DES, add 2-aminobenzonitrile (3.0 g) and cyclohexanone (2.6 mL).
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours with consistent stirring.
-
Cooling and Work-up: After 3 hours, cool the reaction mixture to room temperature.
-
Basification and Precipitation: Add 7 mL of a 10% NaOH solution to the residue. Stir the mixture for an additional 3 hours. This step is crucial for precipitating the free base of tacrine.
-
Filtration and Washing: Filter the resulting solid precipitate. Wash the filter cake thoroughly with water.
-
Final Purification: Transfer the washed solid to a flask and stir with 25 mL of iPrOH for 1 hour. This helps to remove any remaining impurities.
-
Drying: Filter the purified solid and dry under vacuum to obtain the final product.
Table 1: Comparison of Catalysts in Tacrine Synthesis
This table summarizes the effect of different Lewis acid catalysts on the yield of tacrine, demonstrating the importance of catalyst selection.[5]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | Toluene | 100 | 28 |
| 2 | InCl₃ | Toluene | 100 | 30 |
| 3 | FeCl₃ | Toluene | 100 | 35 |
| 4 | ZnCl₂ | Toluene | 100 | 39 |
| 5 | BF₃·Et₂O | - | - | 81[6] |
Note: The reaction conditions for entry 5 were different from entries 1-4, highlighting that the entire system (catalyst, solvent, temperature) must be optimized.
Visualizing the Process
Workflow for Troubleshooting Low Yield in THA Synthesis
The following diagram outlines a logical workflow for diagnosing and addressing low yields during the scale-up of THA synthesis.
Caption: A troubleshooting workflow for low yield in THA synthesis.
Generalized Friedländer Annulation Mechanism
This diagram illustrates the two potential mechanistic pathways for the Friedländer synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid (TCHA)-Based Drugs
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical and clinical development of 1,2,3,4-tetrahydroacridine-9-carboxylic acid (TCHA)-based drug candidates. TCHA and its derivatives, including the notable cholinesterase inhibitor tacrine, often present significant challenges in achieving adequate oral bioavailability, which can impede their therapeutic potential.[1][2] This resource provides a comprehensive technical support framework, including troubleshooting guides and frequently asked questions (FAQs), to address common experimental hurdles and to offer scientifically grounded solutions.
Section 1: Understanding the Bioavailability Challenge with TCHA Derivatives
TCHA-based compounds, while promising for various neurological disorders, often exhibit physicochemical properties that can limit their oral absorption.[2][3] Key contributing factors can include low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[2][4] Tacrine, for instance, has a reported oral bioavailability of only 10-30%.[2] A thorough understanding of these underlying issues is the first step toward devising effective formulation strategies.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary reasons for the low oral bioavailability of TCHA-based drugs?
A1: The low oral bioavailability of TCHA derivatives is typically a multifactorial issue stemming from:
-
Low Aqueous Solubility: Many TCHA analogues are poorly soluble in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4][5]
-
Poor Permeability: The ability of the drug to permeate the intestinal epithelium can be a limiting factor. The molecular size, lipophilicity (logP), and hydrogen bonding capacity of the compound play crucial roles here.[6]
-
Extensive First-Pass Metabolism: TCHA derivatives can be heavily metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before reaching systemic circulation.[4][7] Tacrine, for example, is extensively metabolized to hydroxylated metabolites.[7]
-
Efflux Transporters: These drugs may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the GI lumen, reducing net absorption.[4]
Q2: How do the physicochemical properties of my TCHA derivative impact its oral bioavailability?
A2: Key physicochemical properties to consider are:
-
Solubility: The maximum amount of your compound that can dissolve in the GI fluids. Low solubility is a primary hurdle for many poorly soluble drugs.[4][8]
-
Lipophilicity (LogP/LogD): This affects the drug's ability to partition into and across the lipid membranes of the intestinal cells. An optimal LogP range is generally considered to be between 1 and 3 for good oral bioavailability, balancing solubility and permeability.[6] For CNS-targeted drugs, a slightly higher logP (2-4) may be beneficial for crossing the blood-brain barrier.[6]
-
Molecular Weight (MW): Generally, compounds with a molecular weight below 500 Da have a higher probability of good oral absorption.[6]
-
pKa: The ionization state of your TCHA derivative in the varying pH environments of the GI tract will significantly influence its solubility and permeability.
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my TCHA compound?
A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[9] It categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many TCHA derivatives are likely to fall into BCS Class II or IV, meaning that their low solubility is a primary obstacle to good oral bioavailability.[5] Identifying the BCS class of your compound early on is crucial for selecting an appropriate formulation strategy.[8]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during the preclinical development of your TCHA-based drug and provides actionable solutions.
Troubleshooting Guide: From Benchtop to In Vivo
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate in simulated GI fluids. | - Poor aqueous solubility of the compound. - Crystalline nature of the drug substance. - Inappropriate dissolution medium or method. | - Characterize Solubility: Determine the pH-solubility profile of your compound.[10] - Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[4] - Amorphous Solid Dispersions: Formulating the drug in an amorphous state can enhance its apparent solubility.[8] - Optimize Dissolution Method: Ensure the dissolution medium and apparatus are appropriate for your compound and formulation.[11][12] |
| High variability in plasma concentrations between animal subjects. | - Inconsistent oral dosing technique (gavage). - Variability in food intake among animals. - Formulation instability or inhomogeneity. | - Refine Dosing Technique: Ensure consistent and accurate oral gavage administration.[4] - Standardize Fasting: Implement a consistent fasting period for all animals before dosing.[4] - Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and dispersion. For solutions, confirm complete dissolution. - Increase Sample Size: A larger number of animals per group can improve statistical power.[4] |
| Good in vitro dissolution but poor in vivo bioavailability. | - Poor intestinal permeability. - High first-pass metabolism. - Efflux transporter activity. | - Assess Permeability: Conduct in vitro permeability assays using Caco-2 cell monolayers.[4] - Investigate Metabolism: Use liver microsomes or hepatocytes to evaluate the metabolic stability of your compound.[4] - Evaluate Efflux: Determine if your compound is a substrate for P-gp or other efflux transporters.[4] - Consider Prodrugs: A prodrug approach can sometimes bypass first-pass metabolism or efflux. |
| Formulation is not well-tolerated by the animals (e.g., GI distress). | - Excipients used in the formulation may be causing irritation. - High concentration of surfactants or co-solvents. | - Review Excipient Safety: Select excipients with a good safety profile for the chosen animal model. - Optimize Formulation: Minimize the concentration of potentially irritating excipients. - Conduct a Dose-Ranging Toxicity Study: Determine the maximum tolerated dose of the formulation. |
Section 3: Experimental Protocols and Methodologies
Here, we provide detailed, step-by-step protocols for key experiments relevant to improving the oral bioavailability of TCHA-based drugs.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol is designed to increase the dissolution rate of a poorly soluble TCHA derivative by reducing its particle size to the nanometer range.
Materials:
-
TCHA derivative
-
Stabilizer (e.g., Tween 80, HPMC)
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
High-speed homogenizer or planetary ball mill
Procedure:
-
Slurry Preparation: Prepare an aqueous solution of the stabilizer. Disperse the TCHA derivative in this solution to form a slurry.[4]
-
Milling: Transfer the slurry and milling media to the milling chamber.
-
Particle Size Reduction: Mill the suspension at a high speed for a predetermined duration. The mechanical attrition will reduce the particle size of the drug.[4]
-
Monitoring: Periodically measure the particle size distribution using a technique like Dynamic Light Scattering (DLS) until the desired particle size is achieved.[4]
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a TCHA derivative formulation.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
Experimental Groups:
-
Group 1: Intravenous (IV) administration of the TCHA derivative (for determining absolute bioavailability).
-
Group 2: Oral (PO) administration of the TCHA derivative formulation.
-
(n=6 rats per group is recommended)
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before dosing.[4]
-
Dosing:
-
IV: Administer a single dose of the TCHA derivative solution via the tail vein.
-
PO: Administer a single dose of the formulation via oral gavage.[4]
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[4]
-
Bioanalysis: Determine the concentration of the TCHA derivative and its major metabolites in the plasma samples using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.[4]
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
Section 4: Visualizing Workflows and Concepts
Diagrams can aid in understanding complex processes and decision-making pathways in drug development.
Caption: Workflow for improving oral bioavailability of TCHA-based drugs.
Caption: Barriers to oral absorption of TCHA-based drugs.
References
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Pharmacokinetics and Brain Dispositions of Tacrine and Its Major Bioactive Monohydroxylated Metabolites in Rats. PubMed. Available from: [Link]
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This compound [2-(methylcarbamoylamino)-2-oxoethyl] ester. Chembase.cn. Available from: [Link]
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Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats. Taylor & Francis Online. Available from: [Link]
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Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue. PubMed. Available from: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]
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1,2,3,4-Tetrahydroacridine. PubChem. Available from: [Link]
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Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. ChemRxiv. Available from: [Link]
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Novel Tacrine Analogs as Potential Cholinesterase Inhibitors in Alzheimer's Disease. Cairo University Scholar. Available from: [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
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9-AMINO-1,2,3,4-TETRAHYDRO-ACRIDINE-1-(2H)-OL MALEATE. ChemBK. Available from: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Therapeutic Potential of Multifunctional Tacrine Analogues. PubMed Central. Available from: [Link]
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Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PubMed Central. Available from: [Link]
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A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. MDPI. Available from: [Link]
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Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. PubMed Central. Available from: [Link]
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Clinical pharmacokinetics of tacrine. PubMed. Available from: [Link]
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Synthesis, in Vitro Pharmacology, and Molecular Modeling of Very Potent Tacrine−Huperzine A Hybrids as Acetylcholinesterase Inhibitors of Interest for the Treatment of Alzheimer's Disease. SciSpace. Available from: [Link]
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Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. Available from: [Link]
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The Value of In Vitro Dissolution in Drug Development. Pharmaceutical Technology. Available from: [Link]
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tacrine. Drug Central. Available from: [Link]
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Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. PubMed Central. Available from: [Link]
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(PDF) Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). ResearchGate. Available from: [Link]
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In Vitro Performance Tests for Continuous Manufacturing: The Impact on the Current Compendial Framework from the Viewpoint of the USP Dosage Forms Expert Committee. Dissolution Technologies. Available from: [Link]
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Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption. ACS Medicinal Chemistry Letters. Available from: [Link]
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General synthesis of tacrine based active pharmaceutical ingredient-ionic liquids (API-ILs). ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Acetylcholinesterase Inhibition: 1,2,3,4-tetrahydroacridine-9-carboxylic acid vs. Tacrine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research and the development of symptomatic treatments, the inhibition of acetylcholinesterase (AChE) remains a cornerstone therapeutic strategy. Tacrine (1,2,3,4-tetrahydroacridine-9-amine), the first centrally acting AChE inhibitor to be approved by the FDA for this indication, has served as a critical scaffold for the design of numerous derivatives aimed at improving efficacy and mitigating adverse effects.[1][2] This guide provides an in-depth, objective comparison of the AChE inhibitory properties of tacrine and its derivative, 1,2,3,4-tetrahydroacridine-9-carboxylic acid (THA-9-COOH), leveraging experimental data and established structure-activity relationships.
Introduction to Tacrine and the Significance of AChE Inhibition
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine in the brain.[3] Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine at the synaptic cleft.[3] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission and offering symptomatic relief.[1]
Tacrine, a potent, non-competitive inhibitor of AChE, was a landmark in Alzheimer's therapy.[1] However, its clinical application has been significantly limited by dose-dependent hepatotoxicity.[1] This has driven extensive research into the development of tacrine analogues with improved safety profiles and potentially enhanced inhibitory activity. This compound represents a fundamental modification to the tacrine structure, replacing the 9-amino group with a carboxylic acid moiety. Understanding the impact of this substitution on AChE inhibition is crucial for the rational design of next-generation inhibitors.
Mechanism of Action and Comparative Inhibitory Profile
Tacrine exerts its inhibitory effect by binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. This interaction allosterically modulates the enzyme's conformation, hindering the binding and hydrolysis of acetylcholine at the catalytic active site (CAS).[4] The interaction of tacrine with the active site involves π-π stacking and cationic interactions with key amino acid residues, such as Trp86.[3]
While direct comparative IC50 values for this compound are not extensively reported in publicly available literature, we can infer its potential inhibitory activity based on the well-established structure-activity relationships (SAR) of tacrine derivatives. The 9-amino group of tacrine is known to be a critical pharmacophore for its potent AChE inhibition. Replacing this basic amino group with an acidic carboxylic acid group would be expected to significantly alter the molecule's electronic and steric properties, and consequently, its binding affinity for the AChE active site.
Studies on other tacrine derivatives with substitutions at various positions have shown that even minor modifications can lead to substantial changes in inhibitory potency.[5][6] For instance, the introduction of a halogen at the 6-position can increase potency, while substitutions at the 7-position are generally detrimental to activity.[5] Given the critical role of the 9-amino group in tacrine's interaction with the enzyme, its replacement with a carboxylic acid is likely to reduce its inhibitory potency against acetylcholinesterase. However, without direct experimental data, this remains a well-supported hypothesis based on SAR.
| Feature | Tacrine (1,2,3,4-tetrahydroacridine-9-amine) | This compound |
| Functional Group at C9 | Amino (-NH2) | Carboxylic Acid (-COOH) |
| Mechanism of AChE Inhibition | Non-competitive | Likely altered due to functional group change |
| Binding Site Interaction | Interacts with the peripheral anionic site (PAS) and catalytic active site (CAS) through π-π stacking and cationic interactions.[3] | Interaction with the active site is expected to be significantly different due to the change from a basic to an acidic functional group. |
| Reported IC50 (AChE) | In the nanomolar range. | Not widely reported, but hypothesized to be higher than tacrine based on SAR. |
| Clinical Use | Formerly used for Alzheimer's disease, but largely withdrawn due to hepatotoxicity.[1] | Not used clinically; primarily a synthetic intermediate. |
Visualizing the Interaction with Acetylcholinesterase
The following diagram illustrates the hypothetical binding of tacrine and the anticipated change in interaction for its 9-carboxylic acid derivative within the acetylcholinesterase active site gorge.
Caption: Workflow for AChE Inhibition Assay (Ellman's Method).
Conclusion
Tacrine, despite its pioneering role, is hampered by significant hepatotoxicity, necessitating the exploration of safer and more effective analogues. This compound, as a fundamental derivative, provides a key data point in understanding the structure-activity relationships of this class of inhibitors. Based on established SAR, the replacement of the 9-amino group with a carboxylic acid is anticipated to reduce AChE inhibitory potency. Empirical validation through standardized in vitro assays, such as the Ellman's method detailed herein, is essential to precisely quantify this difference and to guide the future design of novel AChE inhibitors with improved therapeutic profiles.
References
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid (TACA) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The TACA Scaffold and the Imperative of Rigorous Assay Validation
The 1,2,3,4-tetrahydroacridine-9-carboxylic acid (TACA) scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for derivatives with a wide spectrum of therapeutic potential.[1] These compounds have been primarily investigated for their roles as cholinesterase inhibitors in the context of Alzheimer's disease, but their utility extends to oncology and antimicrobial applications.[1][2] The carboxylic acid functional group at the 9-position provides a versatile handle for synthetic modification, allowing chemists to fine-tune the pharmacological properties of the resulting derivatives.
However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The quality and reliability of early-stage in vitro data are paramount, as they form the basis for all subsequent development decisions.[3][4] A poorly validated assay can lead to costly failures in later stages, wasting valuable resources and time.[5][6] This guide provides a comparative framework for validating in vitro assays for TACA derivatives, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, compare distinct assay platforms, and provide actionable protocols and data interpretation guides.
Pillar 1: Selecting the Right Tool - A Comparative Overview of Assay Platforms
The choice of an in vitro assay is fundamentally dictated by the biological question being asked. For TACA derivatives, this typically revolves around enzyme inhibition, cytotoxicity, or antimicrobial activity. Each assay platform offers a unique balance of biological relevance, throughput, and complexity.
| Assay Platform | Primary Use Case for TACA Derivatives | Throughput | Biological Relevance | Complexity & Cost | Key Considerations |
| Biochemical/Enzymatic Assays | Quantifying direct inhibition of purified enzymes (e.g., Acetylcholinesterase). | High | Moderate (Lacks cellular context) | Low-Medium | Prone to interference from compounds that absorb light or are fluorescent. Requires purified, active enzyme. |
| Cell-Based Assays (2D Monolayer) | Assessing effects on cell viability, proliferation, or specific cellular pathways.[7] | Medium-High | High (Provides cellular context) | Medium | Cell line authenticity and passage number are critical. Results can be cell-line specific.[7] |
| Antimicrobial Assays | Determining Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains.[8] | Medium | High (Directly measures effect on microbe) | Low-Medium | Media composition can significantly impact compound activity. Standardized protocols (e.g., CLSI) are crucial.[9] |
The decision between a biochemical and a cell-based assay is a critical early step. While an enzymatic assay provides a clean, direct measure of target engagement (e.g., TACA derivative binding to acetylcholinesterase), it lacks the complexities of a cellular environment, such as membrane permeability, off-target effects, and metabolism.[10][11] Therefore, a common strategy is to use a high-throughput biochemical assay for primary screening to identify "hits," followed by a lower-throughput, more biologically relevant cell-based assay for secondary validation and lead optimization.[12]
Pillar 2: The Framework of Trust - Key Validation Parameters
Assay validation demonstrates that an analytical procedure is suitable for its intended purpose.[13] The principles outlined in the ICH Q2(R1) guideline provide a robust framework that can be adapted for in vitro bioassays.[13][14][15]
| Validation Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from vehicle (e.g., DMSO), negative controls, or irrelevant compounds. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of a known spike-in control should be within ±15-20% of the nominal value. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Coefficient of Variation (%CV) should be ≤15-20% for controls and QC samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | R² value of the standard curve should be ≥0.99. The range is defined by the LLOQ and ULOQ. |
| Limit of Quantification (LLOQ & ULOQ) | The lowest (LLOQ) and highest (ULOQ) amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Analyte response should be distinguishable from background; precision and accuracy criteria must be met. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Assay performance should remain within acceptance criteria when parameters like incubation time or temperature are slightly varied. |
These parameters are not just a checklist; they form a self-validating system. For instance, demonstrating accuracy with a spiked control inherently supports the assay's specificity and linearity within that range.
Pillar 3: In-Depth Protocols & Methodologies
The trustworthiness of a guide lies in the detail and clarity of its protocols. Here, we present validated, step-by-step methodologies for assays relevant to the primary applications of TACA derivatives.
Workflow 1: Cholinesterase Inhibition - The Ellman's Assay
This colorimetric assay is a gold standard for screening acetylcholinesterase (AChE) inhibitors.[16][17] It measures the activity of AChE by detecting the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is quantified spectrophotometrically.[18]
Caption: TACA derivatives may induce apoptosis via stress pathways.
Workflow 3: Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][19] Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [9]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the TACA derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the TACA derivative at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Pillar 4: Data Quality and Interpretation
Generating data is only half the battle; ensuring its quality is what makes it meaningful. Several statistical parameters are used to evaluate the performance and reliability of an assay, particularly in a screening context.
| Metric | Formula | Interpretation |
| Signal-to-Background (S/B) Ratio | Mean(Signal) / Mean(Background) | A simple measure of the dynamic range. Higher is better, but this metric ignores data variability. [20][21] |
| Signal-to-Noise (S/N) Ratio | (Mean(Signal) - Mean(Background)) / SD(Background) | Better than S/B as it incorporates the variability of the background signal. [21][22] |
| Z'-Factor | `1 - [ (3SD_pos + 3SD_neg) / | Mean_pos - Mean_neg |
Interpretation of Z'-Factor: [23]* Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not suitable for screening.
Caption: A generalized workflow for assay validation.
Conclusion
The validation of in vitro assays for this compound derivatives is not merely a procedural formality but a cornerstone of scientific rigor in drug discovery. By carefully selecting the appropriate assay platform, adhering to a robust validation framework like ICH Q2(R1), and meticulously executing detailed protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data. The use of statistical tools like the Z'-factor provides a quantitative measure of assay performance, enabling confident decision-making. This comprehensive approach, which combines an understanding of the underlying biology with strict analytical principles, is essential to successfully navigate the complex path from a promising chemical entity to a potential therapeutic.
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comparing catalytic efficiency for 1,2,3,4-tetrahydroacridine-9-carboxylic acid synthesis
An In-Depth Guide to Catalytic Efficiency in the Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid and its Precursors
For researchers and professionals in drug development, the synthesis of acridine-based compounds is of paramount importance, particularly for scaffolds related to tacrine (9-amino-1,2,3,4-tetrahydroacridine), a foundational molecule in Alzheimer's disease research.[1] The core of this molecular framework is often constructed via the Friedländer annulation, a powerful condensation reaction. This guide provides a comparative analysis of various catalytic systems for synthesizing key tacrine precursors, focusing on efficiency, sustainability, and practicality. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison of performance data to guide your synthetic strategy.
The Core Reaction: Friedländer Annulation
The synthesis of the 1,2,3,4-tetrahydroacridine scaffold typically involves the acid-catalyzed condensation of an o-aminoaryl nitrile or ketone with a cyclic ketone, most commonly cyclohexanone.[2][3] The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic acridine ring system. The choice of catalyst is critical, as it dictates reaction kinetics, yield, and the overall sustainability of the process.
Caption: General schematic of the Friedländer annulation for tacrine synthesis.
Comparative Analysis of Catalytic Systems
The efficiency of the Friedländer synthesis for the tetrahydroacridine core is highly dependent on the chosen catalyst and reaction medium. We have compiled experimental data from various approaches, ranging from traditional Lewis acid catalysis to modern, sustainable methods.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages | Reference |
| ZnCl₂ (Lewis Acid) | Cyclohexanone (excess) | 140 | 3 | 68 | Adv: Readily available, well-established. Disadv: Requires stoichiometric amounts, work-up can be laborious. | [2] |
| p-Toluenesulfonic Acid (PTSA) | Xylene | Reflux (~140) | 3 | 48 | Adv: Common Brønsted acid. Disadv: Moderate yield, uses volatile organic compound (VOC) solvent. | [4] |
| PTSA / Silica Gel | Solvent-free | Microwave | < 0.5 | 70 | Adv: Rapid, solvent-free, improved yield. Disadv: Requires specialized microwave equipment. | [4] |
| ZnCl₂ / Choline Chloride (LADES) | None (DES acts as solvent) | 120 | 3 | 98 | Adv: Excellent yield, sustainable (no VOCs), simple work-up, catalyst/solvent is reusable. Disadv: Requires preparation of the Deep Eutectic Solvent. | [4] |
| FeCl₃·6H₂O / Urea (LADES) | None (DES acts as solvent) | 120 | 3 | 98 | Adv: High yield, sustainable, alternative to Zn-based DES. Disadv: Requires DES preparation. | [4] |
LADES: Lewis Acidic Deep Eutectic Solvent
From this data, a clear trend emerges. While traditional methods using zinc chloride or p-toluenesulfonic acid are effective, they are surpassed in both yield and environmental sustainability by the use of Lewis Acidic Deep Eutectic Solvents (LADESs).[4] These systems, where a mixture of a Lewis acid (like ZnCl₂) and a hydrogen bond donor (like choline chloride) forms a liquid that acts as both the solvent and the catalyst, offer a nearly quantitative yield in a short reaction time without the need for volatile organic compounds.[4]
In-Depth Methodologies & Experimental Protocols
Method 1: Traditional Lewis Acid Catalysis with Zinc Chloride
This method is a classic approach to the Friedländer synthesis of tacrine. Zinc chloride acts as a Lewis acid, activating the carbonyl group of cyclohexanone and facilitating the condensation and subsequent cyclization. The use of excess cyclohexanone serves as both a reactant and a solvent.
Experimental Protocol:
-
Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 36 mL of cyclohexanone.[2]
-
Reagent Addition: Add 3.54 g of 2-aminobenzonitrile and 4.02 g of anhydrous zinc chloride to the flask.[2]
-
Reaction: Heat the mixture to 140°C and allow it to reflux with continuous stirring for 3 hours.[2]
-
Work-up: After cooling, the resulting complex is typically treated with an aqueous alkali solution (e.g., NaOH) to liberate the free base product, which can then be isolated via filtration or extraction.[3][4]
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 9-amino-1,2,3,4-tetrahydroacridine.
Causality: The high temperature is necessary to overcome the activation energy of the cyclization and dehydration steps. Anhydrous zinc chloride is crucial, as water can interfere with the Lewis acid's catalytic activity. The final basic work-up is a self-validating step; the precipitation of the product confirms the successful formation of the amine from its salt complex.
Method 2: High-Efficiency Synthesis Using a Deep Eutectic Solvent
This protocol represents a state-of-the-art, sustainable approach that leverages a Lewis Acidic Deep Eutectic Solvent (LADES) as both the reaction medium and catalyst. The ZnCl₂/Choline Chloride (1:1 mol/mol) system has proven exceptionally effective.[4]
Experimental Protocol:
-
LADES Preparation: Prepare the LADES by heating an equimolar mixture of anhydrous zinc chloride and choline chloride at 60-80°C with stirring until a clear, homogeneous liquid is formed (typically 10-30 minutes).[4]
-
Reaction Setup: In a reaction vessel, add 2-aminobenzonitrile (1 mmol, 118 mg) and cyclohexanone (1 mmol, 98 mg) to 1 g of the prepared ZnCl₂/ChCl LADES.[4]
-
Reaction: Heat the mixture to 120°C and maintain it for 3 hours with stirring.[4] The lower temperature compared to the conventional method is possible due to the high concentration and activity of the catalytic medium.
-
Isolation: Cool the reaction to room temperature. Add 300 µL of a 10% NaOH solution to the residue and stir for an additional 3 hours.[4] This step neutralizes the acidic medium and precipitates the product.
-
Purification: Filter the resulting solid. Wash the filter cake with water, followed by stirring in isopropanol (1 mL) for 1 hour.[4] Filter the solid again and dry under reduced pressure to yield pure 9-amino-1,2,3,4-tetrahydroacridine as a yellow solid (98% yield).[4] No further chromatographic purification is required.
Causality: The LADES provides a highly polar environment with a high concentration of the Lewis acid, dramatically accelerating the reaction. The work-up is designed for efficiency and purity; the addition of NaOH selectively precipitates the organic product from the ionic solvent. The final wash with isopropanol removes any residual, non-ionic impurities. The high yield and purity without chromatography validate the protocol's effectiveness.
Caption: Experimental workflow for tacrine synthesis using a Deep Eutectic Solvent.
Conclusion and Recommendations
For researchers synthesizing this compound or its direct precursor, 9-amino-1,2,3,4-tetrahydroacridine, the choice of catalyst is a critical decision point that impacts yield, reaction time, and environmental footprint.
-
Conventional Lewis and Brønsted acid catalysts remain viable options and are mechanistically well-understood. However, they often require higher temperatures, longer reaction times, and the use of volatile organic solvents, resulting in moderate yields.
-
The use of Lewis Acidic Deep Eutectic Solvents (LADESs) , such as ZnCl₂/Choline Chloride, represents a significant advancement. This approach offers a remarkable 98% yield in a shorter time frame (3 hours) at a lower temperature (120°C) and completely avoids the use of VOCs.[4] The simplified work-up that obviates the need for column chromatography further enhances its efficiency and appeal for both lab-scale and potential scale-up operations.[4]
Based on the available data, we strongly recommend the adoption of the LADES-based methodology for its superior catalytic efficiency, operational simplicity, and alignment with the principles of green chemistry.
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Synthesis and characterisation of an acetylcholinesterase inhibitor . PEARL - Plymouth Electronic Archive and Research Library. [Link]
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A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions . PubMed Central. [Link]
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A Comparative Guide to the Validation of a New Analytical Method for 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid Quantification
Introduction: The Critical Need for Robust Quantification of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid
This compound (THA-9-COOH) is a key chemical intermediate in the synthesis of novel acridine-based compounds.[1][2] These compounds are of significant interest in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders.[2] Given its role as a precursor to potentially bioactive molecules, the precise and accurate quantification of THA-9-COOH is paramount for ensuring the quality, consistency, and efficacy of the final drug substance.
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of THA-9-COOH: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each method, present a detailed protocol for the validation of a new analytical method based on international guidelines, and provide supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[3][4][5][6][7]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV-absorbing chromophore. Given the aromatic acridine core of THA-9-COOH, this method is a viable option.
-
Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the measured absorbance.
-
Causality in Experimental Choices:
-
Column Selection: A C18 reversed-phase column is a common starting point for moderately polar compounds like THA-9-COOH. The non-polar stationary phase interacts with the hydrophobic acridine backbone, while the polarity can be modulated by the mobile phase composition.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of THA-9-COOH to achieve the highest sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for analyzing complex samples or when very low detection limits are required.
-
Principle of Operation: Similar to HPLC, the sample is first separated by an LC system. The eluent from the column is then introduced into the mass spectrometer. In the ion source (e.g., electrospray ionization - ESI), the analyte molecules are ionized. The precursor ions of the target analyte are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. For THA-9-COOH, the transition of the protonated molecule [M+H]+ to a specific fragment ion would be monitored.[8][9][10]
-
Causality in Experimental Choices:
-
Ionization Source: ESI in positive ion mode is generally suitable for nitrogen-containing compounds like acridines, as the basic nitrogen is readily protonated.
-
MRM Transitions: The selection of precursor and product ions is critical for selectivity. For THA-9-COOH (Molecular Weight: 227.26 g/mol ), the protonated molecule [M+H]+ at m/z 228.3 would be the precursor ion. Fragmentation would likely involve the loss of CO2 from the carboxylic acid group, leading to a significant product ion.
-
Sample Preparation: While simpler for HPLC-UV, sample preparation for LC-MS/MS, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is often necessary to remove matrix components that can cause ion suppression and interfere with the analysis.[8][9]
-
Validation of a New Analytical Method for THA-9-COOH
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][12][13]
Experimental Workflow for Method Validation
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (CAS 38186-54-8). As a bioactive compound utilized in neuroscience and oncology research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical protocols with the causal logic that underpins safe laboratory practice.
Core Principle: Hazard Assessment and Waste Characterization
-
Structural Analogs: The acridine scaffold, a core component of this molecule, is found in compounds known to be irritants, harmful if swallowed, and suspected of causing genetic defects.[3] Some acridine derivatives are also recognized as mutagenic and toxic to aquatic life.[4]
-
Functional Groups: As a carboxylic acid, it is incompatible with strong bases and oxidizing agents.[5][6]
-
Biological Activity: Its role as a building block for drugs targeting neurological disorders and cancer suggests potential cytotoxic or other bioactive properties that necessitate its classification as hazardous chemical waste.[1][7][8]
Therefore, all waste materials containing or contaminated with this compound must be managed as regulated hazardous waste in accordance with federal, state, and local regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [11][12]
Personnel Protection and Engineering Controls
Prior to handling the compound for disposal, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure via inhalation, skin absorption, or ingestion.[8][13]
Table 1: Required PPE and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Control | Chemical Fume Hood | To prevent inhalation of dusts or aerosols. All handling and packaging of waste should occur within a certified fume hood.[14][15] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[14][16] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the chemical.[17][18] |
| Body Protection | Laboratory Coat | To prevent contamination of personal clothing.[15] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 3.1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Designate as Hazardous Waste: Treat all solid this compound, solutions containing it, and any materials used for its handling (e.g., contaminated weigh boats, pipette tips, gloves) as a single, dedicated hazardous waste stream.[11][19]
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified.[15] In particular, keep it separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[20]
Step 3.2: Container Selection and Management
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE). The original product container is often an excellent choice for waste accumulation.[15][19]
-
Ensure Good Condition: The container must be in good condition, with a secure, leak-proof lid.[15]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[11][20]
-
Manage Fill Volume: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during handling.[20]
Step 3.3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Apply a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
Complete All Fields: Clearly write the following information on the label:
Step 3.4: On-Site Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation while awaiting pickup.
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This location must be under the control of the laboratory personnel generating the waste.[11]
-
Ensure Safe Placement: The SAA should be in a secondary container to contain any potential leaks and away from drains and incompatible materials.[20]
-
Adhere to Limits: Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed). Once this limit is reached, the waste must be moved to a central accumulation area within three days.[11]
Step 3.5: Arranging for Final Disposal
Final disposal must be conducted by trained professionals in accordance with regulations.
-
Contact EHS: When the container is full or the research is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]
-
Licensed Disposal: The EHS department will arrange for the waste to be transported and disposed of by a licensed chemical waste disposal company, typically via controlled incineration at a permitted facility.[14][15]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Carefully sweep the material into the designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17]
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17]
-
Seek immediate medical attention.
-
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By treating this compound as hazardous waste, utilizing proper PPE, and following a stringent protocol for segregation, containerization, and labeling, laboratories can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific waste management guidelines and EHS department for guidance.
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- Safety Data Sheet: Acridine-9-carboxylic acid hydrate. (2025). Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
